2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Description
The exact mass of the compound 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863326 | |
| Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals like Voglibose and Dapagliflozin[1]. The primary and most established synthetic route proceeds via the protection of D-glucose as its methyl glycoside, followed by benzylation and subsequent hydrolysis. This document details the experimental protocols, presents quantitative data from various methodologies, and illustrates the synthetic pathway.
Synthetic Strategy Overview
The direct, one-step synthesis of this compound from D-glucose is challenging due to the presence of multiple hydroxyl groups with similar reactivity, leading to mixtures of partially benzylated products. A more controlled and higher-yielding approach involves a two-step synthesis starting from methyl α-D-glucopyranoside, which is readily prepared from D-glucose[1][2].
The general synthetic pathway is as follows:
-
Benzylation: The four free hydroxyl groups of methyl α-D-glucopyranoside are protected with benzyl (B1604629) groups using a benzyl halide (typically benzyl chloride or bromide) in the presence of a strong base.
-
Hydrolysis: The anomeric methyl group of the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is selectively cleaved under acidic conditions to yield the target molecule, this compound.
Experimental Protocols and Quantitative Data
Several methods for the benzylation and hydrolysis steps have been reported. The following tables summarize the quantitative data from selected protocols to allow for easy comparison.
Table 1: Benzylation of Methyl α-D-glucopyranoside
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Method A | Methyl α-D-glucopyranoside | Sodium Hydride (NaH), Benzyl Chloride (BnCl) | N,N-Dimethylformamide (DMF) | ≤15 then 20-40 | 1-4 | 85.5-97.4 | [3] |
| Method B | Methyl α-D-glucopyranoside | Potassium Hydroxide (KOH), Benzyl Chloride (BnCl) | Dioxane | Reflux | 8 | ~80 | [3] |
| Method C | Methyl α-D-glucopyranoside | Sodium Hydride (NaH), Benzyl Chloride (BnCl) | Benzyl Chloride (neat) | 100 | 3 | Not specified | [4] |
Table 2: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Method D | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Hydrochloric Acid (HCl) | Acetone | 55 | 0.33 | Not specified | [2] |
| Method E | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Sulfuric Acid (H₂SO₄) | Acetic Acid | 90 | 18 | Not specified | [5] |
| Method F | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Hydrochloric Acid (HCl) / Ethanol (B145695) | Mixture | 95 | 5 | 78.5 | [3] |
| Method G | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Sulfuric Acid (H₂SO₄) / Methanol | Mixture | 80 | 6 | 77.2 | [3] |
Detailed Experimental Methodologies
Benzylation of Methyl α-D-glucopyranoside (Method A)
This protocol is adapted from a high-yield synthesis method[3].
-
Dissolve methyl α-D-glucopyranoside in an organic solvent such as N,N-Dimethylformamide (DMF).
-
Under a nitrogen atmosphere, add a metal hydride (e.g., sodium hydride) portion-wise.
-
Stir the mixture for 5-45 minutes until gas evolution ceases completely.
-
Cool the reaction system to a temperature of ≤15°C.
-
Slowly add benzyl halide (e.g., benzyl chloride) dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 20-40°C and continue stirring for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform a standard aqueous work-up to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Method F)
This protocol describes the acidic hydrolysis to obtain the final product[3].
-
Add the crude or purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (29.3 g, ~0.05 mol) to a mixture of 37.5 mL of 12 mol/L hydrochloric acid and 4.5 mol of ethanol.
-
Heat the reaction mixture to 95°C and maintain for 5 hours. A large amount of white solid is expected to precipitate.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and isolate the solid product by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., cold ethanol or hexane) to remove impurities.
-
Dry the product under vacuum to obtain this compound.
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Synthetic workflow from D-glucose to the target molecule.
Caption: Chemical reaction scheme for the two-step synthesis.
Concluding Remarks
The synthesis of this compound is a well-established process that is critical for the development of carbohydrate-based therapeutics. The two-step method, commencing with the benzylation of methyl α-D-glucopyranoside followed by acidic hydrolysis, remains the most efficient and high-yielding route. The choice of reagents and reaction conditions, as summarized in this guide, can be optimized to suit specific laboratory or industrial-scale production needs. Careful control of reaction parameters and monitoring by techniques such as TLC are essential for achieving high purity and yield of the final product.
References
- 1. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 2. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry and plays a crucial role in the synthesis of a wide array of biologically significant molecules.[1][2][3] Its utility stems from the presence of benzyl (B1604629) ether protecting groups at the 2, 3, 4, and 6 positions of the glucose scaffold, leaving the anomeric hydroxyl group at position 1 available for stereoselective glycosylation reactions. This selectively protected monosaccharide serves as a fundamental building block for the synthesis of complex oligosaccharides, glycoconjugates, glycosylated natural products, and active pharmaceutical ingredients (APIs) such as SGLT2 inhibitors and voglibose.[4][5][6] This document provides an in-depth overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and a schematic representation of its synthetic workflow.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are well-documented, making it a reliable reagent in complex synthetic pathways. It typically appears as a white to off-white crystalline solid.[1][4][6]
General and Physical Properties
The fundamental identifiers and physical constants for this compound are summarized below. The melting point and optical rotation are key indicators of purity.
| Property | Value | Reference(s) |
| Synonyms | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose, Tetrabenzylglucose | [1][2][7] |
| Appearance | White to off-white powder or crystalline solid | [1][2][4] |
| Molecular Formula | C₃₄H₃₆O₆ | [1][8][9] |
| Molecular Weight | 540.65 g/mol | [1][9][10] |
| Melting Point | 147 - 156 °C | [1][4][11] |
| Optical Rotation [α]²⁰D | +15.5° to +22.0° (c=1, CHCl₃) | [1][2] |
| Optical Rotation [α]²⁰D | +48° to +50° (c=2, Dioxane) | [9][11] |
Solubility and Stability
The solubility profile dictates the choice of solvents for reaction and purification, while stability information is critical for proper handling and storage.
| Property | Details | Reference(s) |
| Solubility | Soluble in chloroform (B151607) (CHCl₃), dioxane, and toluene. Insoluble in water. | [2][4][12] |
| Storage Conditions | Store at -20°C to 8°C in a cool, dry place. | [1][9][12] |
| Incompatibilities | Incompatible with strong oxidizing agents. | [12] |
Experimental Protocols
The following sections detail common laboratory procedures for the synthesis, purification, and characterization of this compound.
Synthesis: Two-Step Benzylation and Hydrolysis
A widely employed method for synthesizing the title compound involves the exhaustive benzylation of a protected glucose derivative, followed by acidic hydrolysis to free the anomeric hydroxyl group.[5][13]
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Preparation: Suspend methyl α-D-glucopyranoside in a suitable dry solvent (e.g., dioxane or DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Activation: Add a strong base, such as powdered potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to the suspension. Stir the mixture until the alkoxide formation is complete.[5][13]
-
Benzylation: Add benzyl chloride or benzyl bromide dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 20-40°C) for several hours.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture and cautiously add water to quench the reaction and dissolve any inorganic salts. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude product from Step 1 in a mixture of an organic solvent (e.g., acetic acid, ethanol (B145695), methanol) and an aqueous acid (e.g., sulfuric acid or hydrochloric acid).[13]
-
Hydrolysis: Heat the mixture to a temperature between 60-100°C for 2-8 hours. A white solid product is expected to precipitate out of the solution as the reaction proceeds.[13]
-
Monitoring: Track the disappearance of the starting material using TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature or below to maximize precipitation. Collect the solid product by filtration. Wash the filter cake with cold water and then a cold organic solvent (e.g., ethanol or hexane) to remove impurities.
-
Final Product: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-cyclohexane, to yield this compound as a white crystalline solid.[14]
Characterization Protocols
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (e.g., 3:1 v/v) is commonly used.
-
Visualization: UV light (254 nm) for benzyl groups, followed by staining with a potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) solution and gentle heating.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic multiplets for the aromatic protons of the benzyl groups (typically ~7.0-7.4 ppm), signals for the benzylic methylene (B1212753) protons (-CH₂-Ph), and distinct signals for the protons on the glucopyranose ring.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, the benzylic carbons, and the carbons of the glucose core.
3. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Detection: UV detection at ~254 nm. This method is primarily used to assess the purity of the final compound, which is typically ≥98%.[1][8]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process described above.
Caption: Synthesis and purification workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|6564-72-3/4132-28-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS 6564-72-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 6. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. chemwhat.com [chemwhat.com]
- 8. H27888.06 [thermofisher.com]
- 9. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]
- 10. parchem.com [parchem.com]
- 11. H31595.03 [thermofisher.com]
- 12. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 13. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 14. This compound | 4132-28-9 [chemicalbook.com]
2,3,4,6-Tetra-O-benzyl-D-glucopyranose CAS number and structure
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Introduction
This compound is a pivotal intermediate in carbohydrate chemistry and drug development.[1][2][3] Its benzyl (B1604629) ether protecting groups are stable under a wide range of reaction conditions, yet can be removed under mild conditions, making it an ideal building block for the synthesis of complex oligosaccharides, glycoconjugates, and glycosylated drug molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
CAS Number: 4132-28-9[4][5][6]
Chemical Structure:
-
Synonyms: 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose, Tetra-O-benzyl-D-glucopyranose[1][5]
-
IUPAC Name: (3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol[7]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid/powder | [2][8][9] |
| Melting Point | 145-154 °C | [2][4][9] |
| Boiling Point | 672.378 °C at 760 mmHg | [9] |
| Density | 1.222 g/cm³ | [9] |
| Solubility | Soluble in chloroform (B151607) and dioxane | [9][10] |
| Optical Rotation | [a]²⁰D = +47.0 to +51.0° (c=2, Dioxane) | [8] |
| Storage | Store at -20°C to -15°C, protected from light | [1][4][10] |
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in medicinal chemistry and glycobiology.
-
Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various therapeutic agents.[3][9][10] This includes glycosylated derivatives for the treatment of Alzheimer's disease, cancer, and diabetes.[3][9] It is also used in the synthesis of voglibose (B1684032) and nojirimycin, which are alpha-glucosidase inhibitors used for managing diabetes.[9]
-
Glycosylation Reactions: The compound is widely used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.[1][2] After activation, it can react with various nucleophiles to form glycosidic bonds.[3]
-
Building Block for Complex Molecules: The protected hydroxyl groups allow for selective chemical modifications at other positions of the glucose ring, making it an essential building block in the multi-step synthesis of natural products and their analogs.[2]
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.
Protocol 1: Two-Step Synthesis from Methyl Glucoside
This method involves the benzylation of methyl glucoside followed by hydrolysis of the methyl glycoside.[11]
Step A: Synthesis of Tetrabenzylglucoside Methylside
-
Dissolve methyl glucoside in an organic solvent (e.g., dioxane) and pass nitrogen gas through the solution.
-
Add a metal hydride (e.g., sodium hydride) and stir for 5-45 minutes until gas evolution ceases.
-
Cool the system to ≤15°C and slowly add benzyl halide (e.g., benzyl chloride).
-
After the addition is complete, warm the mixture to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.
-
Perform a standard aqueous work-up and extraction with an organic solvent to obtain the crude tetrabenzylglucoside methylside.
Step B: Hydrolysis to this compound
-
Add the crude tetrabenzylglucoside methylside from Step A to a mixture of an acid (e.g., sulfuric acid or hydrochloric acid) and an alcohol (e.g., methanol (B129727) or ethanol).[11]
-
Heat the reaction mixture to 60-100°C for 2-8 hours. A white solid is expected to precipitate.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture and isolate the product by filtration.
-
The crude product can be purified by recrystallization to yield this compound.[11]
Caption: Workflow for the two-step synthesis of this compound.
Protocol 2: Synthesis from 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate
This protocol describes a high-yielding synthesis using N-bromosuccinimide (NBS).[3]
-
Add 19.4 g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500 mL of acetone (B3395972) in a reaction vessel.
-
With stirring, add 18.7 g of N-bromosuccinimide (NBS) in portions.
-
After the addition is complete, continue to stir the reaction at 25°C for 30 minutes.
-
Evaporate most of the acetone under reduced pressure, which will cause a white solid to precipitate.
-
Dilute the residue with 200 mL of 1 mol/L hydrochloric acid.
-
Let the mixture stand at -18°C for 3 hours to complete precipitation.
-
Collect the solid by suction filtration and wash the filter cake with cold absolute ethanol.
-
Recrystallize the crude product from absolute ethanol-cyclohexane to obtain pure this compound (yield: 96.6%).[3]
Caption: Experimental workflow for the synthesis using NBS.
Logical Relationships in Glycosylation
This compound serves as a glycosyl donor. The anomeric hydroxyl group must be activated to form a reactive intermediate, which is then attacked by a glycosyl acceptor to form a glycosidic bond.
Caption: Logical relationship in a typical glycosylation reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 4132-28-9 [chemicalbook.com]
- 4. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 5. Tetra-O-benzyl-D-glucopyranose – Hanith [hanith.com]
- 6. scbt.com [scbt.com]
- 7. synthose.com [synthose.com]
- 8. This compound 4132-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 11. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in the synthesis of complex carbohydrates and glycoconjugates. Understanding the solubility of this compound is paramount for its effective use in various synthetic applications, including purification, reaction setup, and formulation. This document summarizes known qualitative solubility data, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for assessing solubility.
Quantitative Solubility Data
A thorough review of available scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents. However, numerous sources provide qualitative descriptions of its solubility, which have been compiled to guide solvent selection for practical applications. The following table summarizes the available qualitative solubility information.
| Organic Solvent | Solubility | Notes |
| Chloroform (CHCl₃) | Soluble / Easily Soluble | Consistently reported as a good solvent for this compound[1][2][3]. |
| Dichloromethane (CH₂Cl₂) | Soluble | Mentioned as a solvent in reaction setups[4]. A similar compound, Benzyl 2,3,4,6-Tetra-O-acetyl-ß-D-Glucopyranoside, is also soluble in dichloromethane[5]. |
| Ethyl Acetate (B1210297) (EtOAc) | Soluble | Used for dissolving the compound before precipitation with hexane[6]. A related acetylated glucopyranoside is also soluble in ethyl acetate[5]. |
| Acetone | Soluble | Utilized as a solvent during the synthesis process[7]. |
| Methanol (B129727) (MeOH) | Soluble (especially when hot) | The compound is dissolved in boiling methanol for crystallization purposes[6]. |
| Toluene | Likely Soluble | Suggested as a potential solvent for crystallization of a similar compound. |
| Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent to induce precipitation from an ethyl acetate solution, indicating low solubility[6]. |
| Ethanol (EtOH) | Likely Soluble | Mentioned as a potential solvent for crystallization of a similar compound. A patent describes its use in a process for preparing the title compound[6]. |
Experimental Protocols for Solubility Determination
While specific protocols for this compound are not detailed in the literature, a general and reliable method for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound like this is the Shake-Flask Method . This method is considered the gold standard for solubility measurement.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a controlled temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
Analyte: this compound (crystalline solid)
-
Solvents: A range of organic solvents of interest (e.g., chloroform, dichloromethane, ethyl acetate, methanol, etc.)
-
Apparatus:
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 4 mL glass vials)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Experimental Procedure
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the chosen solvent using the following formula, accounting for any dilution factors:
Solubility (g/L) = Concentration from analysis (g/L) x Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the thermodynamic solubility of this compound.
References
- 1. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. cphi-online.com [cphi-online.com]
- 3. parchem.com [parchem.com]
- 4. mdpi.com [mdpi.com]
- 5. usbio.net [usbio.net]
- 6. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 7. This compound | 4132-28-9 [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in the synthesis of complex carbohydrates and glycoconjugates. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by presenting detailed spectral data, experimental protocols, and a logical workflow for NMR analysis.
Spectroscopic Data
This compound exists as a mixture of α and β anomers in solution. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
¹H NMR Spectral Data
The proton NMR spectrum of this compound is complex due to the presence of multiple benzyl (B1604629) protecting groups and the anomeric mixture. The data presented here is a compilation from various sources, and slight variations may be observed depending on the experimental conditions.
| Proton | α-anomer (δ, ppm) | β-anomer (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.25 | ~4.65 | d | J₁,₂ ≈ 3.5 (α), 8.0 (β) |
| H-2 | ~3.60 | ~3.50 | dd | J₂,₃ ≈ 9.5 |
| H-3 | ~4.00 | ~3.70 | t | J₃,₄ ≈ 9.0 |
| H-4 | ~3.75 | ~3.65 | t | J₄,₅ ≈ 9.5 |
| H-5 | ~3.85 | ~3.45 | m | |
| H-6a | ~3.78 | ~3.78 | dd | J₆a,₆b ≈ 11.0, J₅,₆a ≈ 2.0 |
| H-6b | ~3.70 | ~3.70 | dd | J₆a,₆b ≈ 11.0, J₅,₆b ≈ 4.5 |
| CH₂ (benzyl) | 4.40 - 5.00 | 4.40 - 5.00 | m | |
| Ar-H (benzyl) | 7.10 - 7.40 | 7.10 - 7.40 | m |
Note: The chemical shifts for the glucopyranose ring protons (H-2 to H-6b) can overlap significantly with each other and with the benzyl methylene (B1212753) protons, often requiring 2D NMR techniques for unambiguous assignment.
¹³C NMR Spectral Data
The carbon NMR spectrum provides a clearer resolution of the individual carbon atoms within the molecule.
| Carbon | α-anomer (δ, ppm) | β-anomer (δ, ppm) |
| C-1 | ~91.0 | ~97.0 |
| C-2 | ~80.0 | ~83.0 |
| C-3 | ~82.0 | ~85.0 |
| C-4 | ~78.0 | ~78.0 |
| C-5 | ~70.0 | ~75.0 |
| C-6 | ~68.5 | ~69.0 |
| CH₂ (benzyl) | 72.0 - 76.0 | 72.0 - 76.0 |
| C (aromatic) | 127.0 - 129.0 | 127.0 - 129.0 |
| C (ipso-aromatic) | 137.5 - 139.0 | 137.5 - 139.0 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation and sample concentration.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak (δ = 7.26 ppm for CDCl₃).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for the complex proton spectrum.
-
Temperature: Spectra are typically recorded at room temperature (298 K).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: 2-5 seconds.
-
Logical Workflow for NMR Data Analysis
The structural elucidation and assignment of NMR signals for this compound typically follows a systematic approach.
Caption: Workflow for the acquisition and analysis of NMR data for this compound.
This comprehensive guide provides essential ¹H and ¹³C NMR data and a standardized protocol for the analysis of this compound. The provided information is intended to facilitate the research and development efforts of scientists working with this important carbohydrate intermediate.
A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in carbohydrate chemistry and drug development. This document details its commercial availability from various suppliers, provides established synthesis and purification protocols, and outlines key analytical parameters for quality assessment.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, often exceeding 98%. Below is a summary of prominent suppliers and their offerings. Please note that pricing is subject to change and may require institutional login for current figures.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 86730 | ≥98.0% (TLC) | 1g, 5g, 25g |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | A14586 | 98+% | 1g, 5g, 25g |
| TCI Chemicals | T1914 | >97.0% (HPLC) | 1g, 5g, 25g |
| Synthose | TG508 | Min. 98% | Inquire |
| Biosynth | MT06691 | Inquire | Inquire |
| Carl Roth | 30X4 | Inquire | 100g, 250g, 500g, 1kg |
| MedchemExpress | HY-W010777 | >98% | 10mM*1mL, 5g, 10g |
| Chem-Impex International | 02298 | ≥ 99% (HPLC) | 5g, 25g, 100g |
Physicochemical and Analytical Data
Accurate characterization of this compound is critical for its application in synthesis. The following table summarizes its key properties.
| Parameter | Value |
| CAS Number | 4132-28-9 |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Appearance | White to off-white powder or crystalline solid[1] |
| Melting Point | 145-156 °C |
| Optical Rotation | [α]20/D +49±2°, c = 2% in dioxane |
| Solubility | Soluble in chloroform[2] |
| Storage Temperature | -20°C[3] |
Experimental Protocols
The following section details a common and efficient two-step synthesis of this compound starting from methyl α-D-glucopyranoside, as well as purification methods.
Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Intermediate)
This initial step involves the benzylation of all four hydroxyl groups of methyl α-D-glucopyranoside.
Materials:
-
Methyl α-D-glucopyranoside
-
Organic solvent (e.g., Dioxane or Dimethylformamide)
-
Metal hydride (e.g., Sodium Hydride) or powdered Potassium Hydroxide[4]
-
Benzyl (B1604629) halide (e.g., Benzyl chloride or Benzyl bromide)
-
Nitrogen gas
Procedure:
-
Dissolve methyl α-D-glucopyranoside in the chosen organic solvent in a reaction vessel under a nitrogen atmosphere.
-
Add the metal hydride or powdered potassium hydroxide (B78521) to the solution and stir for 5-45 minutes until gas evolution ceases.
-
Cool the reaction mixture to ≤15°C.
-
Slowly add the benzyl halide dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform a standard aqueous workup to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Hydrolysis to this compound
The second step is the selective hydrolysis of the anomeric methoxy (B1213986) group.
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (from step 3.1)
-
Acid/alcohol mixture (e.g., Hydrochloric acid in ethanol (B145695) or Sulfuric acid in methanol)[5]
Procedure:
-
Add the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to the acid/alcohol mixture.
-
Heat the reaction mixture to 60-100°C and maintain for 2-8 hours. A white solid is expected to precipitate during the reaction.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and isolate the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Solvent Systems: Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.[6][7] The choice of solvent will depend on the impurities present. For non-polar impurities, ethyl acetate-hexane mixtures are often effective, while for more polar impurities, alcohol-water mixtures may be more suitable.[6]
-
General Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or at -25°C to induce crystallization.[7] Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A common eluent system is a gradient of ethyl acetate in toluene (B28343) or ethyl acetate in hexanes.[8] The optimal solvent system should be determined by TLC analysis.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis workflow and a generic representation of how this protected glucose derivative can be utilized in glycosylation reactions.
Caption: Synthesis and purification workflow for this compound.
Caption: General pathway for the use of this compound in glycosylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 5. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 8. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycosylation Reactions Using Protected Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chemical glycosylation reactions utilizing protected glucose, a cornerstone of modern carbohydrate chemistry. The synthesis of complex oligosaccharides and glycoconjugates is essential for advancements in glycobiology, drug discovery, and materials science. This document details the fundamental principles, key methodologies, and experimental considerations for performing stereoselective glycosylations with protected glucose derivatives.
Introduction to Glycosylation and the Role of Protecting Groups
Glycosylation, the enzymatic or chemical process of attaching a carbohydrate (glycan) to another molecule, is a critical post-translational modification that dictates the structure and function of many biological molecules.[1] Chemical glycosylation offers a powerful means to synthesize complex and homogeneous glycans that are often difficult to isolate from natural sources.[2]
The primary challenge in chemical glycosylation is the selective reaction of a single hydroxyl group among the many present on a monosaccharide like glucose.[3] This necessitates the use of protecting groups to temporarily mask the other hydroxyl functionalities, thereby directing the glycosylation to the desired position.[2][3] The choice of protecting groups is paramount as they not only prevent unwanted side reactions but also profoundly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosidic bond formation (α or β).[3][4]
Ideal characteristics of a protecting group include:
-
Ease of introduction and removal: The protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Stability: It must be stable to the reaction conditions employed in subsequent synthetic steps.
-
Influence on reactivity and stereoselectivity: The protecting group can be chosen to either increase (arming) or decrease (disarming) the reactivity of the glycosyl donor and to direct the stereochemical outcome of the glycosylation.
Key Components of a Glycosylation Reaction
A chemical glycosylation reaction involves three main components: the glycosyl donor, the glycosyl acceptor, and a promoter or activator.
-
Glycosyl Donor: A protected glucose molecule with a leaving group at the anomeric position (C-1). This leaving group is activated by the promoter to generate a reactive electrophilic species.
-
Glycosyl Acceptor: A molecule with a free nucleophilic hydroxyl group that attacks the anomeric carbon of the activated glycosyl donor to form the new glycosidic bond.
-
Promoter (Activator): A reagent, typically a Lewis acid, that activates the leaving group on the glycosyl donor, facilitating its departure and the subsequent nucleophilic attack by the acceptor.
Protecting Groups for Glucose
The strategic use of protecting groups is fundamental to successful glycosylation. They can be broadly classified into two categories based on their influence on the stereochemical outcome at the anomeric center.
Participating Groups
Participating groups, typically acyl-type protecting groups (e.g., acetate (B1210297), benzoate, pivaloate) at the C-2 position of the glucose donor, actively participate in the reaction mechanism.[3] Upon activation of the anomeric leaving group, the C-2 acyl group forms a cyclic oxonium ion intermediate (a dioxolenium ion). This intermediate shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite face, resulting in the exclusive or predominant formation of the 1,2-trans-glycoside .[3] For glucose, this corresponds to the β-glycosidic bond .
Non-Participating Groups
Non-participating groups, such as ethers (e.g., benzyl (B1604629), methyl) at the C-2 position, do not form a cyclic intermediate.[5] In their presence, the stereochemical outcome is influenced by a variety of factors, including the anomeric effect, the solvent, the promoter, and the reactivity of the donor and acceptor. Often, a mixture of α and β anomers is obtained, although specific conditions can be optimized to favor the formation of the 1,2-cis-glycoside (the α-glycoside for glucose).[5][6]
Common Glycosyl Donors Derived from Protected Glucose
The choice of the glycosyl donor is critical as it dictates the activation conditions required for the glycosylation reaction.
Glycosyl Halides
Glycosyl bromides and chlorides are classical glycosyl donors used in the Koenigs-Knorr reaction .[5] Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a widely used donor for the synthesis of β-glucosides due to the participating effect of the C-2 acetate group.[5]
Glycosyl Trichloroacetimidates
Developed by Richard R. Schmidt, glycosyl trichloroacetimidates are highly versatile and reactive glycosyl donors.[7][8] They are readily prepared from the corresponding hemiacetal by reaction with trichloroacetonitrile. Their activation under mild Lewis acidic conditions (e.g., TMSOTf, BF3·OEt2) makes them one of the most popular classes of glycosyl donors in modern oligosaccharide synthesis.[7][8]
Thioglycosides
Thioglycosides are stable glycosyl donors that can be activated under a range of conditions, often involving electrophilic promoters such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). Their stability allows for their use in multi-step synthetic sequences where they can act as both a protecting group and a precursor to a glycosyl donor.
Stereochemical Control in Glycosylation Reactions
Achieving high stereoselectivity in glycosidic bond formation is a central goal in carbohydrate synthesis. The formation of either the α- or β-anomer is determined by the interplay of several factors.
-
Neighboring Group Participation: As discussed, a participating group at C-2 is the most reliable method for obtaining 1,2-trans glycosides (β-glucosides).[3]
-
The Anomeric Effect: This stereoelectronic effect generally favors the formation of the α-anomer, which places the anomeric substituent in an axial orientation. This is often the predominant product when non-participating protecting groups are used.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates and the transition states, thereby affecting the stereochemical outcome.
-
Promoter and Temperature: The choice of promoter and the reaction temperature can significantly impact the α/β ratio of the product. Low temperatures often favor the thermodynamically more stable product.
-
Protecting Groups on the Acceptor: The nature and steric bulk of the protecting groups on the glycosyl acceptor can also influence the stereoselectivity of the reaction.[9]
Key Glycosylation Methodologies
The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction, first reported in 1901, is a classic method for glycosidic bond formation using a glycosyl halide donor and a heavy metal salt promoter, typically silver carbonate or silver oxide.[5] The use of a participating group at C-2, such as in acetobromoglucose, leads to the formation of β-glucosides with high stereoselectivity.[5]
Schmidt Glycosylation
The Schmidt glycosylation utilizes glycosyl trichloroacetimidate (B1259523) donors activated by a catalytic amount of a Lewis acid.[7][8] This method is highly efficient and allows for the synthesis of both α- and β-glycosides depending on the protecting groups and reaction conditions. With a participating group at C-2, 1,2-trans glycosides are formed. In the absence of a participating group, the stereochemical outcome is influenced by other factors, often leading to α-glycosides.
Quantitative Data on Glycosylation Reactions
The yield and stereoselectivity of glycosylation reactions are highly dependent on the specific donor, acceptor, promoter, and reaction conditions. The following tables summarize representative quantitative data for the glycosylation of protected glucose derivatives.
Table 1: Koenigs-Knorr Glycosylation of Acetobromoglucose with Various Alcohols
| Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Methanol | Ag2CO3 | Dichloromethane (B109758) | 85 | 1:9 | [5] |
| Ethanol | Ag2O | Dichloromethane | 82 | 1:9 | [5] |
| Isopropanol | Ag2O/I2 | Dichloromethane | 75 | 1:8 | [5] |
| Benzyl alcohol | Ag2CO3 | Toluene | 88 | 1:10 | [5] |
| Cholesterol | AgOTf | Dichloromethane | 78 | 1:9 | [5] |
Table 2: Schmidt Glycosylation with Protected Glucose Trichloroacetimidate Donors
| C-2 Protecting Group | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| O-Acetyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Dichloromethane | 92 | <1:20 | [7][8] |
| O-Benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Diethyl ether | 85 | 4:1 | [7][8] |
| O-Acetyl | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF3·OEt2 | Dichloromethane | 89 | <1:20 | [7][8] |
| O-Benzyl | Cholesterol | TMSOTf | Dichloromethane | 75 | 3:1 | [7][8] |
Experimental Protocols
General Procedure for the Koenigs-Knorr Glycosylation of Acetobromoglucose
This protocol describes a typical procedure for the synthesis of a β-glucoside using acetobromoglucose as the glycosyl donor.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Glycosyl acceptor (e.g., benzyl alcohol)
-
Silver(I) carbonate (Ag2CO3)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Molecular sieves (4 Å, activated)
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 eq.) and activated 4 Å molecular sieves.
-
Add anhydrous DCM to the flask and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve acetobromoglucose (1.2 eq.) in anhydrous DCM.
-
To the acceptor solution, add silver carbonate (1.5 eq.).
-
Slowly add the solution of acetobromoglucose to the stirring acceptor/silver carbonate suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-glucoside.
General Procedure for the Schmidt Glycosylation using a Glucose Trichloroacetimidate Donor
This protocol outlines the general steps for a glycosylation reaction using a protected glucose trichloroacetimidate donor.
Materials:
-
Protected D-glucopyranosyl trichloroacetimidate (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate)
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å, activated)
-
Triethylamine (B128534) or pyridine (B92270) (for quenching)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl donor (1.2 eq.), the glycosyl acceptor (1.0 eq.), and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and cool the mixture to the desired temperature (typically -20 °C to 0 °C).
-
Stir the mixture for 30 minutes at this temperature.
-
Slowly add a solution of TMSOTf (0.1-0.2 eq.) in anhydrous DCM to the reaction mixture via syringe.
-
Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite® to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Visualizing Glycosylation Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in glycosylation chemistry.
Caption: General workflow for a chemical glycosylation reaction.
References
- 1. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 2. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jameasaifiyah.edu [jameasaifiyah.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
Stability and Storage of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry and drug development. Understanding the stability profile of this compound is essential for ensuring its quality, purity, and performance in synthetic applications.
Physicochemical Properties and Storage Recommendations
This compound is a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below. Storage recommendations for this compound vary among suppliers, likely reflecting different purity grades and intended uses. For long-term storage and to minimize degradation, particularly of solutions, low-temperature and inert conditions are advisable.
| Property | Value |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145-156 °C |
| Solubility | Soluble in chloroform |
| Storage (Solid) | Recommendations vary: Room temperature[1][2], 0 to 8 °C[3][4], -20 °C[5], or < -15°C[6]. Store in a tightly closed container, protected from light and moisture.[6][7] |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months. |
| Incompatibilities | Strong oxidizing agents.[5] |
Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the benzyl (B1604629) ether protecting groups. The main degradation pathways include oxidation, acid-catalyzed hydrolysis, hydrogenolysis, and photolysis.
-
Oxidative Degradation: Benzyl ethers are susceptible to oxidation, which can lead to the formation of benzaldehyde, benzoic acid, and the corresponding de-benzylated glucose derivatives. This process can be initiated by atmospheric oxygen over long-term storage or accelerated by the presence of oxidizing agents.
-
Acid-Catalyzed Hydrolysis: While generally stable under neutral and basic conditions, the benzyl ether linkages can be cleaved under strong acidic conditions, leading to the removal of the benzyl groups.
-
Hydrogenolysis: Catalytic hydrogenation is a common method for the deprotection of benzyl ethers. Therefore, exposure to hydrogen gas in the presence of a suitable catalyst (e.g., palladium on carbon) will lead to the cleavage of the benzyl groups, yielding toluene (B28343) and the unprotected glucopyranose.
-
Photodegradation: Exposure to UV light can induce the photolytic cleavage of the benzyl ether bonds, leading to de-benzylation.[1]
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Proposed Forced Degradation Protocol
Objective: To investigate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sample of the solid compound in a calibrated oven at 60°C for 7 days. Also, keep a solution of the compound (1 mg/mL in acetonitrile) at 60°C for 24 hours. At specified time points, prepare samples for HPLC analysis.
-
Photostability: Expose a sample of the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. Prepare samples for HPLC analysis.
-
Control Samples: Store control samples of the solid and the solution at the recommended storage condition (e.g., 4°C) and analyze them alongside the stressed samples.
Proposed Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 60% B
-
31-35 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms of the forced degradation samples.
Summary and Conclusions
This compound is a relatively stable compound when stored under appropriate conditions. The primary routes of degradation involve the cleavage of the benzyl ether protecting groups through oxidation, acid-catalyzed hydrolysis, hydrogenolysis, and photolysis. To ensure the quality and integrity of this important synthetic intermediate, it is recommended to store it in a cool, dry, and dark place, and for solutions, at sub-zero temperatures. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for monitoring its purity and for its application in regulated environments such as drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. De-O-benzylation of benzyl ethers of carbohydrate derivatives by thiols in the presence of boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. synthose.com [synthose.com]
- 7. pubs.acs.org [pubs.acs.org]
The Anomeric Effect in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a commonly used intermediate in the synthesis of complex carbohydrates and glycoconjugates, the anomeric effect plays a crucial role in determining the orientation of the anomeric hydroxyl group and, consequently, the molecule's reactivity and biological activity. This technical guide provides an in-depth analysis of the anomeric effect in this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying principles.
Introduction to the Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, rather than the sterically less hindered equatorial position. This counterintuitive preference arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond. This delocalization of electron density stabilizes the axial conformation.
In the context of this compound, the anomeric effect influences the equilibrium between the α- and β-anomers. The α-anomer, with its axial hydroxyl group at C1, is stabilized by the anomeric effect, while the β-anomer places the hydroxyl group in an equatorial orientation.
Quantitative Analysis of the Anomeric Effect
Table 1: Typical Conformational Parameters Influenced by the Anomeric Effect in Protected D-Glucopyranose Derivatives
| Parameter | α-Anomer (Axial C1-OH) | β-Anomer (Equatorial C1-OH) | Rationale for Difference |
| ¹H NMR J-coupling Constant (³JH1,H2) | ~ 3.0 - 4.0 Hz | ~ 7.0 - 8.0 Hz | Reflects the dihedral angle between H1 and H2. A smaller coupling constant in the α-anomer is indicative of a gauche relationship (axial H1), while a larger constant in the β-anomer indicates an anti-periplanar relationship (equatorial H1). |
| C1-O1 Bond Length | Shorter | Longer | The hyperconjugation in the α-anomer strengthens and shortens the C1-O1 bond. |
| C1-Oring Bond Length | Longer | Shorter | The donation of electron density from the ring oxygen in the α-anomer weakens and lengthens the C1-Oring bond. |
| Relative Conformational Energy | Lower (More Stable) | Higher (Less Stable) | The stabilizing anomeric effect in the α-anomer typically outweighs the steric preference for the equatorial substituent in the β-anomer. |
Note: The exact values for this compound may vary slightly from these typical values due to the specific electronic and steric influences of the benzyl (B1604629) protecting groups.
Experimental Protocols for Characterization
The conformational properties and the anomeric effect in this compound can be investigated using a combination of spectroscopic and computational methods.
Synthesis of this compound
A common method for the synthesis of this compound involves the benzylation of a suitable glucose derivative.
Protocol: Benzylation of Methyl α-D-glucopyranoside
-
Materials: Methyl α-D-glucopyranoside, sodium hydride (60% dispersion in mineral oil), benzyl bromide, and anhydrous N,N-dimethylformamide (DMF).
-
Procedure: a. Dissolve methyl α-D-glucopyranoside in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add sodium hydride portion-wise with careful stirring. d. Add benzyl bromide dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Quench the reaction by the slow addition of methanol. g. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside by column chromatography. j. The anomeric methyl group can then be hydrolyzed under acidic conditions to yield this compound as a mixture of anomers.
NMR Spectroscopy for Conformational Analysis
¹H NMR spectroscopy is a powerful tool for determining the anomeric configuration and the preferred conformation of the pyranose ring.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Analysis: a. Identify the signals corresponding to the anomeric protons (H1) of the α- and β-anomers. These are typically found in the downfield region of the spectrum. b. Measure the coupling constant (³JH1,H2) for each anomeric signal. c. A ³JH1,H2 value of approximately 3-4 Hz confirms the α-anomer (axial H1), while a value of around 7-8 Hz indicates the β-anomer (equatorial H1). d. The relative integration of the anomeric proton signals can be used to determine the ratio of the α- and β-anomers at equilibrium.
Visualizing the Anomeric Effect
The following diagrams, generated using the DOT language, illustrate the key concepts related to the anomeric effect in this compound.
Caption: Conformational equilibrium between the α- and β-anomers of this compound.
Caption: Hyperconjugative interaction responsible for the anomeric effect.
Conclusion
The anomeric effect is a critical determinant of the structure, stability, and reactivity of this compound. A thorough understanding of this principle, supported by quantitative data and experimental characterization, is essential for researchers in glycochemistry and drug development. The preference for the axial orientation of the anomeric substituent in the α-anomer, driven by stabilizing hyperconjugative interactions, has profound implications for the design and synthesis of carbohydrate-based molecules with specific biological functions. The methodologies and data presented in this guide provide a solid foundation for the investigation and application of this important stereoelectronic effect.
Methodological & Application
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in the synthesis of complex glycoconjugates, oligosaccharides, and glycosylated drug molecules.[1] The protocol outlined below is a robust two-step process, beginning with the benzylation of methyl α-D-glucopyranoside, followed by the acidic hydrolysis of the resulting tetrabenzylated intermediate.
Introduction
This compound is a versatile building block in carbohydrate chemistry. The benzyl (B1604629) ether protecting groups are stable under a wide range of reaction conditions, yet can be removed under mild hydrogenolysis conditions. This allows for selective manipulation of the anomeric center, making it an invaluable precursor for the synthesis of various biologically active molecules, including antibiotics and agents for the treatment of diabetes and Alzheimer's disease.[2]
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Benzylation: The four hydroxyl groups of methyl α-D-glucopyranoside are protected with benzyl groups.
-
Hydrolysis: The anomeric methyl group is cleaved to yield the final product.
Experimental Protocols
This protocol is adapted from established synthetic methods.[3]
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Metal hydride (e.g., Sodium hydride - NaH)
-
Benzyl halide (e.g., Benzyl chloride - BnCl or Benzyl bromide - BnBr)
-
Nitrogen gas
-
Methanol (for quenching)
-
Dichloromethane (B109758) (for extraction)
-
Water
-
Magnesium sulfate (B86663) (for drying)
Procedure:
-
Dissolve methyl α-D-glucopyranoside in an organic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add a metal hydride (e.g., sodium hydride) portion-wise while stirring. Continue stirring for 5-45 minutes until gas evolution ceases.
-
Cool the reaction mixture to ≤15°C in an ice bath.
-
Slowly add a benzyl halide (e.g., benzyl chloride or benzyl bromide) to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash it with water, and dry it over magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (from Step 1)
-
Acid/alcohol mixture (e.g., Hydrochloric acid in ethanol, Sulfuric acid in methanol, or Nitric acid in isopropanol)
-
Ethyl acetate (B1210297) (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
Add the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to a prepared acid/alcohol mixture.
-
Heat the reaction mixture to 60-100°C and stir for 2-8 hours. A white solid is expected to precipitate during the reaction.
-
Monitor the reaction progress by TLC until the starting material has completely disappeared.
-
Cool the reaction mixture to room temperature and then to -25°C to facilitate further precipitation.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
Dry the purified this compound under vacuum.
Data Presentation
The following table summarizes quantitative data from representative examples of the synthesis.[3]
| Step | Reactants & Reagents | Conditions | Yield (%) | Purity (%) |
| 1. Benzylation | Methyl glucoside, Metal hydride, Benzyl halide | 20-40°C, 1-4 h | 85.5 - 97.4 | 91.3 - 95.0 |
| 2. Hydrolysis | Tetrabenzylglucoside methylside, Acid/alcohol mixture | 60-100°C, 2-8 h | 66.7 - 79.3 | 97.2 - 99.6 |
Mandatory Visualization
References
Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of oligosaccharides utilizing the key intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This versatile building block, with its robust benzyl (B1604629) ether protecting groups, is fundamental in modern carbohydrate chemistry for the construction of complex glycans and glycoconjugates.
Introduction
This compound is a cornerstone in oligosaccharide synthesis due to the stability of the benzyl ether protecting groups under a wide range of reaction conditions. These groups are typically installed as "permanent" protecting groups for the hydroxyl moieties at positions 2, 3, 4, and 6 of the glucose ring, leaving the anomeric hydroxyl at position 1 available for activation. This activated glycosyl donor can then be coupled with a suitable glycosyl acceptor to form a glycosidic linkage. The process can be iterated to build up complex oligosaccharide chains. The final step involves the global deprotection of the benzyl groups, usually via catalytic hydrogenolysis, to yield the target oligosaccharide.
The most common strategy involves the conversion of this compound into a highly reactive glycosyl donor, such as a trichloroacetimidate (B1259523) derivative. This donor, when activated by a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), reacts efficiently with the free hydroxyl group of a glycosyl acceptor.
Overall Synthesis Workflow
The general workflow for the synthesis of a disaccharide using this compound is depicted below. This involves three main stages: activation of the glycosyl donor, glycosidic bond formation, and deprotection.
Caption: Overall workflow for disaccharide synthesis.
Key Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)
This protocol describes the activation of this compound to form a highly reactive trichloroacetimidate donor.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trichloroacetonitrile (B146778) (CCl₃CN)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trichloroacetonitrile (CCl₃CN, ~5.0 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the potassium carbonate.
-
Wash the Celite® pad with DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate as a mixture of anomers. A reported yield for this reaction is approximately 98%.[1]
Protocol 2: TMSOTf-Catalyzed Glycosylation
This protocol outlines the general procedure for the coupling of the trichloroacetimidate donor with a glycosyl acceptor.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (Donor, 1.2-1.5 eq)
-
Glycosyl Acceptor (with one free hydroxyl group, 1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in DCM (e.g., 0.1 M)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves (4 Å).
-
Add anhydrous DCM to the flask.
-
Cool the mixture to the desired temperature (typically between -30 °C and 0 °C).[1]
-
Stir the suspension for 30 minutes at this temperature.
-
Slowly add a catalytic amount of TMSOTf (0.1-0.2 eq) to the reaction mixture.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected oligosaccharide.
The following diagram illustrates the key steps in the glycosylation reaction.
Caption: Experimental workflow for glycosylation.
Protocol 3: Global Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of all benzyl ether protecting groups to yield the final oligosaccharide.
Materials:
-
Protected Oligosaccharide
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Solvent system (e.g., Ethanol/Ethyl Acetate mixture, or Tetrahydrofuran/Methanol/Water)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the protected oligosaccharide in the chosen solvent system in a flask suitable for hydrogenation.
-
Carefully add Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or Mass Spectrometry. The reaction can take from a few hours to overnight.
-
Once complete, carefully purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad thoroughly with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected oligosaccharide.
-
Further purification, if necessary, can be performed by size-exclusion chromatography or reverse-phase HPLC.
Data Presentation
The efficiency of glycosylation reactions using 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate can vary depending on the nature of the glycosyl acceptor and the reaction conditions. The following table summarizes representative data from the literature.
| Glycosyl Donor | Glycosyl Acceptor | Promoter (eq) | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | 7-bromo-6-chloro-2′,3′-O-isopropylidene-β-d-tubercidin | TMSOTf (cat.) | -30 | N/A | 79 | 4:1 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf-p-NO₂C₆H₄SO₂Cl-Et₃N | N/A | N/A | N/A | β-selective |
Note: N/A indicates data not available in the cited sources.
Product Characterization
The structure and purity of the synthesized oligosaccharides are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Representative ¹H NMR Data for a Protected Disaccharide: For a perbenzylated disaccharide, the proton NMR spectrum is complex due to the numerous overlapping signals from the benzyl protecting groups, typically found in the 7.0-7.4 ppm region. The anomeric protons are key diagnostic signals and are found further downfield. For an α-linkage, the anomeric proton signal appears around 4.8-5.2 ppm with a small coupling constant (J₁,₂ ≈ 3-4 Hz). For a β-linkage, the signal is typically found around 4.4-4.7 ppm with a larger coupling constant (J₁,₂ ≈ 7-8 Hz).
Representative ¹³C NMR Data for a Deprotected Disaccharide: After deprotection, the NMR spectra simplify significantly. The anomeric carbons are particularly informative. For a glucose unit, the C1 signal for an α-linkage is typically around 90-95 ppm, while for a β-linkage, it is around 95-100 ppm. The chemical shifts of the other carbons in the sugar ring provide information about the linkage position.
Applications in Drug Development
The methodologies described are crucial for the synthesis of biologically active oligosaccharides and glycoconjugates. These molecules play vital roles in cellular recognition, immune response, and pathogenesis. The ability to synthesize these complex structures with high purity and stereocontrol is essential for:
-
Vaccine Development: Synthetic carbohydrate antigens are used to develop conjugate vaccines against bacterial infections.
-
Drug Discovery: Oligosaccharides can serve as leads for the development of new therapeutics, for example, as inhibitors of carbohydrate-protein interactions.
-
Glycobiology Research: Access to well-defined oligosaccharide structures is fundamental for studying their biological functions.
By providing robust and reproducible protocols for oligosaccharide synthesis, the use of this compound continues to be a key enabling technology in these fields.
References
Preparation of Glycosyl Halides from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the synthesis of various glycosyl halides, including chlorides, bromides, fluorides, and iodides, starting from the readily available 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. These glycosyl halides are versatile building blocks in carbohydrate chemistry, serving as key intermediates in the synthesis of a wide array of glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics.
Introduction
Glycosyl halides are highly reactive glycosyl donors frequently employed in glycosylation reactions. The nature of the anomeric halide influences the reactivity and the stereochemical outcome of the glycosylation. The benzyl (B1604629) protecting groups on the 2,3,4, and 6 hydroxyl positions of the glucopyranose ring offer stability under a variety of reaction conditions and can be readily removed in the final stages of a synthetic sequence. This document outlines reliable and reproducible methods for the preparation of α-glycosyl chlorides, α-glycosyl bromides, glycosyl fluorides, and α-glycosyl iodides from this compound.
Data Presentation: A Comparative Overview of Glycosyl Halide Synthesis
The following table summarizes the various methods for the preparation of glycosyl halides from this compound, providing a clear comparison of reagents, reaction conditions, and reported yields.
| Glycosyl Halide | Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Anomeric Selectivity |
| Chloride | Thionyl Chloride | Thionyl chloride, Zinc chloride | Dichloromethane | Not specified | Not specified | Not specified | Predominantly α |
| DMC | 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), Triethylamine (B128534) | Dichloromethane | 15-30 min | Room Temp. | 80-96%[1] | Predominantly α[1] | |
| Bromide | Cobalt(II) Bromide | Cobalt(II) bromide, Trimethylsilyl (B98337) bromide | Dichloromethane | 1 h | Room Temp. | High (not specified) | α |
| Appel Reaction | Carbon tetrabromide, Triphenylphosphine (B44618) | Dichloromethane | 4 h | Room Temp. | Good (not specified) | Predominantly β (in situ) | |
| Fluoride | DAST | Diethylaminosulfur trifluoride (DAST) | Dichloromethane | Not specified | -78 °C to Room Temp. | Good (not specified) | Mixture of α/β |
| Iodide | Iodine/PPh₃ | Iodine, Triphenylphosphine, Imidazole (B134444) | Dichloromethane | Not specified | Room Temp. | High (up to quantitative) | High α-selectivity[2] |
Experimental Protocols
Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Chloride
Method A: Using Thionyl Chloride
This method provides a classical approach to the synthesis of glycosyl chlorides.[3]
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Zinc chloride (ZnCl₂, optional, as catalyst)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of freshly fused zinc chloride (optional).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude glycosyl chloride.
-
Method B: Using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
This modern method offers high yields and short reaction times under mild conditions.[1]
-
Materials:
-
This compound
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Add 2-chloro-1,3-dimethylimidazolinium chloride (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture for 15-30 minutes (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.
-
Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide
Method A: Using Cobalt(II) Bromide and Trimethylsilyl Bromide
This protocol provides a high-yielding synthesis of the thermodynamically favored α-glycosyl bromide.
-
Materials:
-
This compound
-
Cobalt(II) bromide (CoBr₂)
-
Trimethylsilyl bromide (TMSBr)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add Cobalt(II) bromide (1.0 eq).
-
Add trimethylsilyl bromide (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Upon completion, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude glycosyl bromide.
-
Preparation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Method A: Using Diethylaminosulfur Trifluoride (DAST)
DAST is a common reagent for the conversion of hydroxyl groups to fluorides. Caution should be exercised as DAST is toxic and moisture-sensitive.
-
Materials:
-
This compound
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the glycosyl fluoride, which may be a mixture of anomers.
-
Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Iodide
Method A: One-Pot Dehydrative Iodination
This efficient one-pot method proceeds directly from the hemiacetal to the glycosyl iodide with high α-selectivity.[2]
-
Materials:
-
This compound
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Add a solution of iodine (1.5 eq) in DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often used directly in subsequent glycosylation reactions due to the reactive nature of the glycosyl iodide.
-
Visualizations
The following diagrams illustrate the general workflow for the preparation of glycosyl halides and the logical relationship between the starting material and the various products.
Caption: General workflow for the synthesis of various glycosyl halides.
Caption: Reaction pathways to different glycosyl halides.
Conclusion
The protocols described in this application note provide a comprehensive guide for the synthesis of a range of glycosyl halides from this compound. The choice of method will depend on the desired halide, required reactivity, and available reagents. These well-established procedures offer researchers and drug development professionals reliable access to key intermediates for the advancement of carbohydrate-based research and therapeutic development.
References
Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a crucial intermediate in carbohydrate chemistry, widely utilized in the synthesis of complex oligosaccharides and glycoconjugates. The benzyl (B1604629) ether protecting groups offer stability under a variety of reaction conditions. However, their efficient and clean removal is a critical step to yield the final deprotected glucose or to selectively unmask hydroxyl groups for further functionalization. This document provides detailed protocols for the deprotection of benzyl ethers in this compound, focusing on the most prevalent and effective methods.
Key Deprotection Methodologies
The selection of a debenzylation method is contingent on the presence of other functional groups in the molecule and the desired scale of the reaction. The most common methods involve catalytic hydrogenation and its variations.
Catalytic Hydrogenation
This is the most conventional and widely used method for benzyl ether cleavage. It involves the use of hydrogen gas in the presence of a palladium catalyst.
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a round-bottom flask or a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent. A mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 1:1 v/v) is commonly used to ensure the solubility of both the starting material and the product.
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading can range from 10 to 20 mol% relative to the substrate. For complete debenzylation of a perbenzylated sugar, a higher catalyst loading is often beneficial.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain the reaction under a positive pressure of hydrogen (typically 1 atm, a balloon of H₂ is sufficient for small-scale reactions). For larger scales or more stubborn deprotections, a Parr hydrogenator at higher pressures (e.g., 50 psi) can be used.
-
Reaction Monitoring: The reaction is typically stirred vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product at the baseline.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude D-glucose can be purified by recrystallization or silica (B1680970) gel chromatography if necessary.
Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer and often more convenient alternative to using flammable hydrogen gas. It utilizes a hydrogen donor in the presence of a palladium catalyst.[1][2][3]
Hydrogen Donors:
-
Ammonium (B1175870) formate (B1220265): A very common and effective hydrogen donor.[4]
-
Formic acid: Also widely used, though it may require a higher catalyst loading.[3][5]
-
Triethylsilane (Et₃SiH): Provides clean deprotection under mild conditions.[1]
-
2-Propanol: An effective hydrogen donor for transfer hydrogenation.[2]
Experimental Protocol (using Ammonium Formate):
-
Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add 10% Palladium on carbon (Pd/C) (10-20 mol%) to the solution, followed by the portion-wise addition of ammonium formate (4-10 equivalents). The reaction is often exothermic.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) to accelerate the reaction.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: The work-up and purification procedure is similar to that of catalytic hydrogenation. After the reaction is complete, the mixture is filtered through Celite® to remove the catalyst, and the solvent is removed under reduced pressure. The residue can then be purified.
Alternative Deprotection Methods
While less common for complete deprotection of perbenzylated glucose, the following methods can be useful in specific contexts, particularly when other sensitive functional groups are present.
-
Birch Reduction (Na/NH₃): This method uses sodium in liquid ammonia (B1221849) and can cleave benzyl ethers. However, it is a powerful reducing agent and may affect other functional groups. It is generally not selective.[4]
-
Visible-Light-Mediated Oxidative Debenzylation: This newer method employs a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[6] It offers excellent functional group tolerance (e.g., for azides, alkenes, and alkynes which are sensitive to hydrogenation). However, complete deprotection of perbenzylated glucose with this method has been reported to be challenging, often resulting in a complex mixture of partially deprotected products.[6]
Data Presentation
| Deprotection Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm) | EtOAc/MeOH | Room Temp. | 12-24 h | High | Standard and reliable method.[4] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 1-4 h | High | Faster than standard hydrogenation.[4] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | MeOH | Room Temp. | 2-6 h | Good to High | May require higher catalyst loading.[3][5] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Triethylsilane | MeOH | Room Temp. | 4-12 h | Excellent | Clean reaction conditions.[1] |
| Birch Reduction | Na | Liquid NH₃ | THF/EtOH | -78 °C | 0.5-2 h | Variable | Non-selective, harsh conditions.[4] |
| Oxidative Debenzylation | DDQ | - | CH₃CN/H₂O | Room Temp. (Visible Light) | 1-4 h | Low for full deprotection | Good for selective deprotection, not ideal for perbenzylated glucose.[6] |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
References
- 1. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction to Catalytic Transfer Hydrogenation for Debenzylation
Catalytic Transfer Hydrogenation (CTH) is a powerful and versatile method for the removal of benzyl (B1604629) protecting groups from hydroxyl functionalities in carbohydrate chemistry, particularly in the synthesis of complex molecules like protected glucose derivatives. This technique offers a safer and often more selective alternative to classical catalytic hydrogenation, which typically requires high-pressure hydrogen gas.[1] In CTH, hydrogen is generated in situ from a donor molecule in the presence of a metal catalyst, facilitating the reductive cleavage of benzyl ethers.
The benzyl group is a widely used protecting group for hydroxyls in carbohydrate chemistry due to its stability in a variety of reaction conditions and its susceptibility to mild cleavage through hydrogenolysis.[1] CTH provides an efficient means for this deprotection, often proceeding under mild conditions and with high yields. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel (Raney Ni). A variety of hydrogen donors can be employed, with ammonium (B1175870) formate (B1220265) and formic acid being among the most common and effective.
Key Advantages of Catalytic Transfer Hydrogenation:
-
Safety: Avoids the use of flammable and high-pressure hydrogen gas.
-
Mild Reaction Conditions: Often proceeds at or near room temperature and atmospheric pressure.
-
Selectivity: Can allow for the deprotection of benzyl groups in the presence of other sensitive functional groups.
-
Simple Setup: Does not require specialized high-pressure hydrogenation equipment.
Data Presentation: Reaction Conditions and Yields
The efficiency of catalytic transfer hydrogenation for the debenzylation of protected glucose derivatives is influenced by several factors, including the choice of catalyst, hydrogen donor, solvent, and reaction temperature. The following tables summarize quantitative data from various reported procedures.
Table 1: Debenzylation of Benzyl-Protected Glucose Derivatives using Palladium on Carbon (Pd/C)
| Substrate | Hydrogen Donor | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Formic acid | Not specified | Not specified | Not specified | Not specified | High |
| Benzyl-protected carbohydrates | Formic acid | High amount of Pd required | Not specified | Not specified | Not specified | High |
| Benzyl-protected carbohydrates | Ammonium formate | 10% w/w of substrate | Methanol (B129727) or DMF | Room Temperature | Varies | Quantitative |
| Carbohydrate benzylidene acetals | Triethylsilane (3.0 equiv.) | 10% w/w of substrate | Methanol | Room Temperature | 30 min | 87 |
Table 2: Debenzylation of Glucose using Raney Nickel (Raney Ni)
| Substrate | Hydrogen Donor | Catalyst to Substrate Ratio (w/w) | Solvent | Temperature (°C) | Reaction Time (h) | Sorbitol Yield (%) |
| Glucose (90 mM) | 1,4-Butanediol | 1:1 | 1,4-Butanediol | 130 | 6 | High |
| Glucose (90 mM) | 1,4-Butanediol (with Mo-promoted Raney Ni) | 1.65 g catalyst | 1,4-Butanediol | 90 | 6 | 87.3 |
| Glucose (90 mM) | Ethanol | 1:1 | Ethanol | 130-190 | Varies | <25 |
Experimental Protocols
The following are detailed protocols for the debenzylation of protected glucose derivatives using catalytic transfer hydrogenation.
Protocol 1: Debenzylation using Palladium on Carbon and Ammonium Formate
This protocol is a general and widely used method for the efficient removal of benzyl ethers.
Materials:
-
Benzyl-protected glucose derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected glucose derivative in methanol or ethanol.
-
Addition of Catalyst: To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate). The catalyst is often handled as a slurry in the reaction solvent to prevent it from becoming airborne.
-
Addition of Hydrogen Donor: Add ammonium formate to the reaction mixture (typically 3-5 equivalents per benzyl group). The addition may cause some effervescence.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the reaction mixture can be heated to reflux. Reaction times can vary from 30 minutes to several hours.[2]
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Debenzylation of Benzylidene Acetals using Palladium on Carbon and Triethylsilane
This method is particularly useful for the deprotection of benzylidene acetals to afford the corresponding diols.[3]
Materials:
-
Carbohydrate derivative with a benzylidene acetal (B89532)
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the benzylidene-protected carbohydrate in methanol in a round-bottom flask.
-
Addition of Catalyst: Add 10% Pd/C to the solution (approximately 10 mg per 100 mg of substrate).[3]
-
Addition of Hydrogen Donor: Add triethylsilane (approximately 3.0 equivalents) to the stirred mixture.[3]
-
Reaction: Stir the reaction at room temperature for about 30 minutes, monitoring the reaction by TLC.[3]
-
Work-up and Purification: Following the same procedure as in Protocol 1, filter the reaction mixture through Celite® and concentrate the filtrate to obtain the deprotected diol.[3]
Visualizations
Experimental Workflow for Catalytic Transfer Hydrogenation
Caption: A generalized workflow for the debenzylation of protected glucose via CTH.
Simplified Mechanism of Catalytic Transfer Hydrogenation
Caption: Simplified mechanism of Pd-catalyzed transfer hydrogenation for debenzylation.
References
Application Notes and Protocols: Total Synthesis and Biological Evaluation of Platensimycin, a Potent Inhibitor of Bacterial Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platensimycin (B21506) is a structurally novel natural product isolated from Streptomyces platensis that exhibits potent, broad-spectrum antibacterial activity against a variety of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). Its unique mode of action, which involves the inhibition of bacterial fatty acid biosynthesis, makes it a compelling lead compound in the development of new antibiotics. This document provides detailed application notes on the synthesis of platensimycin, its mechanism of action, and protocols for its synthesis and biological evaluation.
Mechanism of Action: Inhibition of FabF
Platensimycin exerts its antibacterial effect by selectively targeting and inhibiting β-ketoacyl-[acyl-carrier-protein] synthase I/II (FabF/B), a key enzyme in the bacterial fatty acid synthesis (FAS) pathway.[1][2][3] The FAS pathway is responsible for producing the fatty acids necessary for building bacterial cell membranes. By specifically binding to the FabF enzyme, platensimycin blocks the elongation of fatty acid chains, a process crucial for bacterial survival.[1] This targeted mechanism is distinct from many currently used antibiotics, reducing the likelihood of cross-resistance.[4] X-ray crystallography studies have revealed that platensimycin binds to the acyl-enzyme intermediate of FabF, with its benzoic acid moiety occupying the malonate-binding pocket and the tetracyclic cage interacting with the enzyme's surface.[3][5]
Caption: Mechanism of action of Platensimycin in the bacterial fatty acid synthesis pathway.
Total Synthesis of (-)-Platensimycin
The total synthesis of platensimycin has been a significant focus of research, with multiple elegant strategies developed. The convergent approach by Nicolaou and coworkers is a notable example, involving the synthesis of the complex tetracyclic core and the aromatic amine fragment, followed by their coupling.[6][7] An overview of a synthetic approach is presented below.
Caption: General workflow for the total synthesis of (-)-Platensimycin.
Quantitative Data from a Representative Synthesis
The following table summarizes the yields for key steps in an enantioselective total synthesis of (-)-platensimycin.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Intramolecular Diels-Alder | Triene precursor | Toluene (B28343), 200 °C, 12 h | Tetracyclic intermediate | ~50-60 |
| Amide Coupling | Platensic acid, Aniline fragment | HATU, Et3N, DMF, 23 °C, 4 h | Protected Platensimycin | 56 |
| Deprotection | Protected Platensimycin | TSAF, DMF, 40 °C, 1 h | (-)-Platensimycin | 85 |
Biological Activity
Platensimycin has demonstrated significant in vitro activity against a range of Gram-positive pathogens. Its efficacy is quantified by the minimum inhibitory concentration (MIC) and its enzymatic inhibition by the half-maximal inhibitory concentration (IC50).
| Organism/Enzyme | Strain | MIC (µg/mL) | IC50 (nM) |
| Staphylococcus aureus | MRSA | < 1.0 | - |
| Enterococcus faecium | VRE | < 1.0 | - |
| S. aureus FabF | - | - | 48 |
| E. coli FabF | - | - | 160 |
| S. aureus FabH | - | - | 67,000 |
Experimental Protocols
Synthesis of the Oxatetracyclic Core (Platensic Acid)
This protocol is a representative, multi-step synthesis of the key platensic acid intermediate, adapted from published procedures.
1. Intramolecular Diels-Alder Reaction:
-
A solution of the triene precursor (1.0 eq) in toluene is heated to 200 °C in a sealed tube for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to yield the tetracyclic adduct.
2. Functional Group Manipulations:
-
A series of standard organic reactions are performed to convert the Diels-Alder adduct into the fully elaborated platensic acid. These steps may include olefination (e.g., Petasis olefination), hydroboration-oxidation, and asymmetric Horner-Wadsworth-Emmons reactions.[8]
3. Final Oxidation:
-
The advanced intermediate alcohol is oxidized to the carboxylic acid using an appropriate oxidizing agent (e.g., RuO4-based oxidation) to afford platensic acid.[9]
Synthesis of the Aniline Fragment
1. Synthesis of the Protected Aniline:
-
Starting from commercially available materials such as methyl 3-amino-4-hydroxybenzoate, the hydroxyl and amine groups are protected.
-
For example, the hydroxyl group can be protected as a benzyl (B1604629) ether, and the amine can be protected as a Boc carbamate.
2. Esterification:
-
The carboxylic acid is esterified, for instance, using 2-(trimethylsilyl)ethanol (B50070) to introduce a readily cleavable ester group.[8]
Final Assembly and Deprotection of (-)-Platensimycin
1. Amide Coupling:
-
To a solution of platensic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and triethylamine (B128534) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of the aniline fragment (1.1 eq) in anhydrous DMF.
-
Stir the reaction at 23 °C for 4 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layers are combined, dried over sodium sulfate, and concentrated.
-
The crude product is purified by silica gel chromatography to yield the protected platensimycin amide.[8]
2. Deprotection:
-
To a solution of the protected platensimycin (1.0 eq) in DMF, add tris(dimethylamino)sulfonium difluorotrimethylsilicate (TSAF) (3.0 eq).
-
Stir the mixture at 40 °C for 1 hour.
-
The reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by silica gel chromatography affords (-)-platensimycin.[8][9]
Protocol for FabF Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against the FabF enzyme.
1. Expression and Purification of FabF:
-
The gene encoding for S. aureus FabF is cloned into an expression vector and transformed into E. coli.
-
Protein expression is induced, and the cells are harvested and lysed.
-
The His-tagged FabF protein is purified using affinity chromatography.
2. In Vitro Inhibition Assay:
-
The assay is performed in a buffer solution (e.g., 20 mM HEPES, 180 mM NaCl, pH 7.5).[10]
-
The purified FabF enzyme is pre-incubated with the test compound (e.g., platensimycin) at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrates, malonyl-ACP and an acyl-ACP.
-
The reaction progress is monitored, for example, by measuring the decrease in absorbance of a chromogenic substrate or by using a radiolabeled substrate.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platensimycin is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]
- 7. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formal Synthesis of (±)-Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semisynthesis and Biological Evaluation of Platencin Thioether Derivatives: Dual FabF and FabH Inhibitors against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a crucial intermediate in the synthesis of various glycoconjugates, oligosaccharides, and glycosylated drug molecules[1][2]. Its high purity is essential for subsequent reactions to ensure high yields and stereoselectivity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering an efficient method to remove impurities and obtain crystalline material of high purity. This document provides a detailed protocol for the purification of this compound using recrystallization.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude compound in a minimum amount of hot solvent and allowing it to cool slowly, the compound's solubility decreases, leading to the formation of pure crystals.
Experimental Protocol
This section details the methodology for the recrystallization of this compound. Two effective solvent systems are presented.
Materials and Equipment
-
Crude this compound
-
Absolute Ethanol (B145695)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Beakers
-
Drying oven or vacuum desiccator
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol, cyclohexane, and methanol are flammable. Avoid open flames and sources of ignition.
-
Use a heating mantle or a steam bath for heating flammable solvents.
Protocol 1: Recrystallization using Ethanol-Cyclohexane
This protocol is adapted from a procedure reporting a high yield of 96.6%[1].
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid with gentle heating and stirring. The goal is to create a saturated solution at the boiling point of the ethanol.
-
Addition of Anti-solvent: Once the solid is completely dissolved, slowly add cyclohexane to the hot solution until a slight turbidity (cloudiness) persists. Cyclohexane acts as an anti-solvent, reducing the solubility of the target compound.
-
Re-dissolution: Gently heat the solution until it becomes clear again. This ensures that the crystallization process starts from a homogeneous solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Covering the flask with a watch glass or loosely plugging it can slow down cooling and solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. A literature procedure suggests cooling to -18°C for 3 hours for a similar step in a synthesis[1].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold absolute ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Recrystallization using Methanol
This protocol is an alternative method using a single solvent system.
Procedure:
-
Dissolution: In an Erlenmeyer flask equipped with a reflux condenser, add the crude this compound. Add a sufficient amount of methanol and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excessive amount.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature.
-
Cooling: For maximum yield, cool the flask in a refrigerator or an ice bath. A patent suggests storing the methanolic solution at -25°C for crystallization, which resulted in a 70% yield[3].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the purified product under vacuum to obtain the final crystalline solid.
Data Presentation
The following table summarizes typical analytical data for purified this compound.
| Parameter | Value | References |
| Appearance | White to pale cream crystalline solid | [1][4] |
| Melting Point | 146.0 - 156.0 °C | [3][4][5] |
| Purity (by HPLC) | >97.0% | |
| Purity (by TLC) | ≥98.0% | [5] |
| Optical Rotation | +47° to +51° (c=2 in dioxane) | [4][5] |
| Yield (Ethanol-Cyclohexane) | 96.6% | [1] |
| Yield (Methanol) | 70% | [3] |
| Yield (Acid/Alcohol mixture) | 69.9% - 79.3% | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization process.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using an inappropriate solvent. To resolve this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it could be because the solution is not saturated enough or is too pure. Try scratching the inside of the flask with a glass rod below the solvent level to induce nucleation. Alternatively, add a seed crystal of the pure compound. If these methods fail, some of the solvent may need to be evaporated to increase the concentration.
-
Low Yield: A low yield may result from using too much solvent during dissolution or washing. Ensure a minimal amount of hot solvent is used for dissolution and that the crystals are washed with a minimal amount of ice-cold solvent.
References
- 1. This compound | 4132-28-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose, 98% 1 g | Request for Quote [thermofisher.com]
- 5. 2,3,4,6-テトラ-O-ベンジル-D-グルコピラノース ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Troubleshooting & Optimization
common side reactions in the benzylation of D-glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and issues encountered during the benzylation of D-glucose.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the benzylation of D-glucose.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Benzylation | 1. Poor quality or insufficient sodium hydride (NaH): NaH may be old or have been improperly stored, leading to reduced activity. 2. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 3. Low temperature: The reaction temperature may be too low for complete benzylation, especially for sterically hindered hydroxyl groups. 4. Presence of moisture: Water in the solvent or on the glassware will quench the NaH. | 1. Use fresh, high-quality NaH from a sealed container. If necessary, wash the NaH with a dry solvent like hexane (B92381) to remove any mineral oil and surface oxidation. Use a sufficient excess of NaH. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is no longer visible. The addition of a catalyst like tetrabutylammonium (B224687) iodide (TBAI) can significantly reduce reaction times.[1] 3. For per-benzylation, refluxing the reaction mixture is often necessary. For selective benzylation, a careful temperature balance is needed to avoid over-benzylation.[1] 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Multiple Products (Lack of Regioselectivity) | 1. Similar reactivity of hydroxyl groups: The different hydroxyl groups of D-glucose have varying, but often similar, reactivities, leading to a mixture of partially benzylated isomers. The primary hydroxyl at C-6 is generally the most reactive. 2. Reaction conditions favoring multiple products: The choice of base, solvent, and temperature can influence which hydroxyl groups react. | 1. To achieve a specific, partially benzylated glucose derivative, a protecting group strategy is often necessary. This involves protecting certain hydroxyl groups before benzylation and then deprotecting them afterward. 2. For selective benzylation, carefully control the reaction conditions. For example, using a bulky base might favor reaction at the less sterically hindered primary hydroxyl group. Low temperatures can also enhance selectivity. |
| Formation of Over-Benzylated Products | 1. Excess benzylating agent: Using a large excess of benzyl (B1604629) bromide or benzyl chloride will drive the reaction towards per-benzylation. 2. Prolonged reaction time: Even with stoichiometric amounts of the benzylating agent, longer reaction times can lead to the formation of more highly substituted products. | 1. When aiming for selective benzylation, use a stoichiometric amount or only a slight excess of the benzylating agent. 2. Monitor the reaction closely by TLC and stop it once the desired product is formed in the highest yield. |
| Formation of Dibenzyl Ether | 1. Reaction of benzylating agent with alkoxide: The benzyl alkoxide formed during the reaction can react with another molecule of the benzylating agent to form dibenzyl ether. 2. Decomposition of the benzylating agent: Benzyl bromide and benzyl chloride can degrade, especially in the presence of a base, to form dibenzyl ether. | 1. Use a minimal excess of the benzylating agent. 2. Use fresh, high-quality benzyl bromide or benzyl chloride. Consider purification of the reagent before use if it appears discolored. |
| Reaction Mixture Turns Dark/Charred | 1. Reaction temperature is too high: Excessive heat can lead to the decomposition of the carbohydrate. 2. Strongly basic conditions: The use of a very strong base or high concentrations of base can cause degradation of the sugar. | 1. Carefully control the reaction temperature. For per-benzylation, a gentle reflux is often sufficient. For selective benzylation, lower temperatures are generally preferred. 2. Add the base portion-wise to control the exothermicity of the reaction. |
| Difficult Purification of Products | 1. Formation of a complex mixture of isomers: The similar polarity of the different benzylated isomers makes their separation by column chromatography challenging. 2. Presence of non-polar impurities: Impurities like mineral oil from NaH and dibenzyl ether can co-elute with the desired products. | 1. Optimize the reaction conditions to improve the selectivity for the desired product. If a mixture is unavoidable, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. 2. Wash the crude product with a non-polar solvent like hexane to remove mineral oil. Dibenzyl ether can sometimes be removed by vacuum distillation or careful column chromatography. The use of reversed-phase chromatography can also be effective for separating benzylated sugar derivatives.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the benzylation of D-glucose?
A1: The most common side products are:
-
Partially benzylated glucose isomers: Due to the different reactivities of the hydroxyl groups, you can get a mixture of mono-, di-, tri-, and tetra-benzylated products.
-
Over-benzylated product (penta-O-benzyl-D-glucose): This is common when attempting selective benzylation but using an excess of the benzylating agent or prolonged reaction times.
-
Dibenzyl ether: This byproduct can form from the reaction of the benzylating agent with the benzyl alkoxide or through self-condensation of the benzylating agent.
-
Toluene: This can be formed if sodium hydride reacts with benzyl chloride or benzyl bromide.[3]
-
Byproducts from solvent reaction: When using DMF as a solvent with sodium hydride and benzyl bromide, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form.[4]
Q2: How can I improve the yield of the desired benzylated glucose derivative?
A2: To improve the yield, consider the following:
-
Optimize reaction conditions: Systematically vary the base, solvent, temperature, and reaction time to find the optimal conditions for your desired product.
-
Use a catalyst: Tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction and improve yields, especially for hindered hydroxyl groups.[1]
-
Ensure anhydrous conditions: Moisture will consume your base and reduce the yield.
-
Monitor the reaction: Use TLC to track the progress of the reaction and stop it at the optimal time to maximize the yield of the desired product and minimize the formation of byproducts.
Q3: What is the general order of reactivity of the hydroxyl groups in D-glucose towards benzylation?
A3: The reactivity of the hydroxyl groups can be influenced by steric and electronic factors. In general, the order of reactivity is:
-
Anomeric hydroxyl (C1-OH): This is the most reactive hydroxyl group.
-
Primary hydroxyl (C6-OH): This is generally more reactive than the secondary hydroxyl groups due to less steric hindrance.
-
Secondary hydroxyls (C2-OH, C3-OH, C4-OH): Their reactivity can vary depending on the specific reaction conditions and the conformation of the glucose ring. Studies on the related benzoylation of α-D-glucose have shown the reactivity order to be 2-OH > 3-OH > 4-OH.[5]
Q4: Can I selectively benzylate only one hydroxyl group in D-glucose?
A4: Achieving selective mono-benzylation of unprotected D-glucose is very challenging due to the similar reactivity of the hydroxyl groups. A more reliable approach is to use a protecting group strategy. For example, to selectively benzylate the C6-OH, you can first protect the other hydroxyls, for instance, by forming an acetal, then perform the benzylation, and finally remove the protecting groups.
Quantitative Data on Benzylation of a Glucose Derivative
The following table summarizes the product distribution from a study on the benzylation of methyl α-D-glucopyranoside, which illustrates the formation of various regioisomers and the per-benzylated product.[6]
| Product | Yield (%) |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Per-benzylated) | 20 |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (3-OH free) | 56 |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (4-OH free) | 11 |
Note: These yields were obtained under specific reaction conditions and may vary depending on the experimental setup.
Experimental Protocols
Protocol 1: Per-benzylation of D-Glucose
This protocol aims to benzylate all hydroxyl groups of D-glucose.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous dimethylformamide (DMF) as the solvent.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add D-glucose.
-
Add anhydrous DMF to dissolve the glucose.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Base:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~5-6 equivalents) portion-wise to the stirred solution. Be cautious as hydrogen gas will be evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Benzylation:
-
Cool the reaction mixture back to 0°C.
-
Slowly add benzyl bromide (BnBr, ~5-6 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the excess NaH by slowly adding methanol (B129727) at 0°C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexane or toluene.
-
Protocol 2: General Approach for Selective Benzylation of D-Glucose
This protocol provides a general framework for attempting selective benzylation, which will require optimization for the desired product.
-
Preparation:
-
Follow the same preparation steps as for per-benzylation to ensure anhydrous conditions.
-
-
Reaction Setup:
-
Set up the reaction as described for per-benzylation.
-
-
Addition of Base:
-
At a low temperature (e.g., -20°C to 0°C), add a carefully measured amount of NaH (e.g., 1.1 equivalents for mono-benzylation).
-
-
Benzylation:
-
At the same low temperature, slowly add the desired amount of benzyl bromide (e.g., 1.05 equivalents for mono-benzylation).
-
Maintain the low temperature and monitor the reaction closely by TLC.
-
-
Work-up and Purification:
-
Once the desired product appears to be at its maximum concentration by TLC, quench the reaction with methanol.
-
Follow the same work-up and purification procedures as for per-benzylation. Expect to isolate a mixture of products that will require careful separation.
-
Visualization of Reaction Pathways
The following diagram illustrates the logical relationship between the starting material (D-glucose) and the potential products and side products of the benzylation reaction.
Caption: Logical flow of the benzylation of D-glucose.
References
- 1. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 2. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and high-yielding methods involve a two-step process starting from a protected glucose derivative.
-
Two-Step Synthesis from Methyl Glucoside: This is a widely used approach. The first step involves the exhaustive benzylation of methyl α-D-glucopyranoside to form methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[1][2] The second step is the selective hydrolysis of the anomeric methyl group to yield the final product.[1]
-
Hydrolysis of Octa-O-benzylsucrose: This method involves the hydrolysis of readily prepared octa-O-benzylsucrose to yield this compound.[3] This can be achieved using hydrochloric acid in an organic solvent or a mixture of sulfuric acid and acetic acid.[3] Yields of around 70% have been reported for this method.[3]
Q2: What is this compound used for?
A2: It is a crucial intermediate in carbohydrate chemistry and pharmaceutical synthesis.[2] It is used in glucosylation reactions and for the synthesis of 1-C-α-D-glucopyranose derivatives.[2][4] Notably, it serves as an intermediate in the synthesis of Voglibose, a drug used for treating diabetes.[1]
Troubleshooting Guide
Problem 1: Low yield in the benzylation of methyl α-D-glucopyranoside (Step 1).
-
Possible Cause 1: Incomplete deprotonation.
-
Solution: The choice and amount of base are critical. Sodium hydride (NaH) is commonly used, but requires an anhydrous aprotic solvent.[5] Ensure the NaH is fresh and the solvent (e.g., DMF) is strictly anhydrous. A molar ratio of methyl glucoside to NaH of at least 1:1.1 is recommended to ensure complete deprotonation.[1] Powdered potassium hydroxide (B78521) (KOH) in dioxane is another effective base system.[2]
-
-
Possible Cause 2: Suboptimal reaction temperature.
-
Solution: Temperature control is vital. During the addition of benzyl (B1604629) halide, the temperature should be kept low (≤15°C) to control the exothermic reaction.[1] After the addition, the temperature can be raised to 20-40°C to drive the reaction to completion.[1]
-
-
Possible Cause 3: Formation of side products.
-
Solution: Incomplete benzylation is a common issue, leading to a mixture of partially benzylated products like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.[6] Using a sufficient excess of benzyl chloride (e.g., a molar ratio of methyl glucoside to benzyl halide of 1:4.15-5) can help ensure per-benzylation.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine when the starting material has been fully consumed.[1]
-
Problem 2: Low yield or failed reaction during the hydrolysis of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Step 2).
-
Possible Cause 1: Inappropriate acid/solvent system.
-
Solution: The hydrolysis requires acidic conditions. A mixture of an acid (like HCl or H₂SO₄) in an alcohol (like methanol (B129727) or ethanol) is effective.[1] The reaction proceeds by heating the mixture, typically between 60-100°C, which causes the product to precipitate as a white solid.[1]
-
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Solution: The reaction typically requires 2-8 hours at temperatures between 60-100°C.[1] Monitor the disappearance of the starting material by TLC to determine the optimal reaction time.[1] A procedure involving heating in a mixture of dilute hydrochloric acid and acetic acid at 100°C for 24 hours has also been described, though this is a longer reaction time.[3]
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of polar or non-polar impurities.
-
Solution: Purification is typically achieved by crystallization or column chromatography.
-
Crystallization: For non-polar impurities, mixtures of ethyl acetate (B1210297) and hexane (B92381) can be effective.[7] For polar impurities, alcohol-water mixtures are suggested.[7] Ethanol, methanol, and toluene (B28343) have also been reported as suitable crystallization solvents.[7]
-
Column Chromatography: Silica gel chromatography is commonly used. A gradient elution system, for example with ethyl acetate and toluene, can effectively separate the desired product from side products like partially benzylated derivatives.[6]
-
-
-
Possible Cause 2: Product is an oil instead of a solid.
-
Solution: While the target compound is typically a solid, purification challenges can sometimes result in an oil.[7] If direct crystallization fails, first dissolve the crude product in a solvent like chloroform, filter any undissolved material, remove the solvent, and then attempt precipitation with a solvent like methanol.[7]
-
Quantitative Data Summary
Table 1: Benzylation of Methyl α-D-glucopyranoside (Step 1)
| Parameter | Condition | Yield | Purity | Reference |
| Reagents (Molar Ratio) | Methyl glucoside:NaH:BnCl = 1:1.1:4.74 | 97.4% | 95% | [1] |
| Solvent | Organic Solvent (e.g., DMF) | - | - | [1][5] |
| Temperature | ≤15°C (addition), then 25°C | - | - | [1] |
| Reaction Time | 1.5 hours | - | - | [1] |
Table 2: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Step 2)
| Parameter | Condition | Yield | Purity | Reference |
| Reagents (Molar Ratio) | Substrate:HCl:Methanol = 1:9:85 | 79.3% | 99.6% | [1] |
| Solvent | HCl/Methanol mixture | - | - | [1] |
| Temperature | 90°C | - | - | [1] |
| Reaction Time | 5 hours | - | - | [1] |
Table 3: Hydrolysis of Octa-O-benzylsucrose
| Parameter | Condition | Yield | Reference |
| Reagents | Octa-O-benzylsucrose, HCl | Good | [3] |
| Solvent | Organic Solvent (Ethanol, Toluene, etc.) | - | [3] |
| Temperature | 50-60°C | - | [3] |
| Reaction Time | 20-60 minutes | - | [3] |
| Reagents | Octa-O-benzylsucrose, H₂SO₄ | 70% | [3] |
| Solvent | Acetic Acid | - | [3] |
| Temperature | 65°C | - | [3] |
| Reaction Time | Not specified | - | [3] |
Experimental Protocols
Protocol 1: High-Yield Two-Step Synthesis from Methyl α-D-glucopyranoside [1]
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Dissolve methyl α-D-glucopyranoside in an anhydrous organic solvent (e.g., DMF) in a flask under a nitrogen atmosphere.
-
Add sodium hydride (NaH) (1.1 molar equivalents). Stir for 5-45 minutes until gas evolution ceases.
-
Cool the system to ≤15°C in an ice bath.
-
Slowly add benzyl chloride (BnCl) (4.74 molar equivalents) dropwise, maintaining the temperature at ≤15°C.
-
After the addition is complete, remove the ice bath and warm the reaction to 25°C.
-
Stir for 1.5 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, perform a standard aqueous work-up to isolate the crude product. The reported yield of this step is up to 97.4% with a purity of 95%.[1]
Step 2: Hydrolysis to this compound
-
Add the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside from Step 1 to a prepared mixture of hydrochloric acid and methanol (e.g., molar ratio of substrate:HCl:methanol = 1:9:85).
-
Heat the mixture to 90°C and maintain for 5 hours. A large amount of white solid should precipitate during the reaction.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
After completion, cool the mixture and collect the solid product by filtration.
-
Wash the solid and dry to obtain the final product. The reported yield for this step is up to 79.3% with a purity of 99.6%.[1]
Visualized Workflows and Reactions
Caption: Workflow for the two-step synthesis of this compound.
Caption: Reaction pathway showing desired product and potential side-product formation.
References
- 1. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 2. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 3. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 5. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting incomplete glycosylation reactions with protected donors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete glycosylation reactions with protected donors.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is incomplete, showing both starting materials and the desired product on TLC. What are the initial checks I should perform?
A1: When a glycosylation reaction is incomplete, start by verifying the quality and purity of your starting materials and reagents. Ensure the glycosyl donor, glycosyl acceptor, and activator are pure and dry. Moisture is a common inhibitor of glycosylation reactions. Additionally, confirm the reaction temperature, as many glycosylation reactions are sensitive to temperature fluctuations.[1]
Q2: I'm observing multiple spots on my TLC plate post-reaction. What could be the cause?
A2: Multiple spots on a TLC plate can indicate the formation of side products, anomers (α and β isomers), or degradation of starting materials.[2] The formation of anomers is a common challenge in glycosylation chemistry.[2] Side reactions, such as the hydrolysis of the glycosyl donor or acceptor, can also lead to multiple spots. Careful analysis of the spots, for instance, by comparing them with standards of the starting materials, can help in their identification.
Q3: How can I improve the stereoselectivity of my glycosylation reaction?
A3: Achieving high stereoselectivity (the preferential formation of one anomer over the other) is a significant challenge in carbohydrate synthesis.[2][3] The choice of protecting groups on the glycosyl donor, the nature of the solvent, the reaction temperature, and the type of activator all play crucial roles in determining the stereochemical outcome.[1][2][3] For instance, participating protecting groups at the C-2 position of the donor often favor the formation of 1,2-trans-glycosides.
Q4: My glycosyl donor appears to be decomposing under the reaction conditions. What can I do?
A4: Decomposition of the glycosyl donor can be caused by overly harsh reaction conditions, such as high temperatures or a highly acidic activator.[1] Consider lowering the reaction temperature or using a milder activator.[4][5] It is also important to ensure that the donor is stable under the chosen conditions by performing a control experiment without the acceptor.
Troubleshooting Guide for Incomplete Glycosylation Reactions
This section provides a more in-depth guide to troubleshooting common issues.
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired glycosylated product, consider the following potential causes and solutions.
Potential Causes:
-
Inactive Donor or Acceptor: The reactive functional groups of the donor or acceptor may be compromised.
-
Insufficient Activation: The activator may not be potent enough to promote the reaction.[6]
-
Poor Solubility: The donor or acceptor may not be fully dissolved in the reaction solvent.
-
Suboptimal Temperature: The reaction may be too cold, leading to slow kinetics.[1]
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete glycosylation.
Issue 2: Formation of Multiple Products
The presence of multiple products indicates a lack of selectivity or the occurrence of side reactions.
Potential Causes:
-
Anomerization: Formation of both α and β anomers.
-
Side Reactions: Hydrolysis of the donor, orthoester formation, or reaction at unprotected hydroxyl groups.
-
Protecting Group Instability: Protecting groups may be cleaved under the reaction conditions.
Strategies for Improving Selectivity:
| Strategy | Description | Key Considerations |
| Protecting Group Modification | The choice of protecting groups, especially at the C-2 position of the donor, can direct the stereochemical outcome. | Participating groups (e.g., acyl) favor 1,2-trans products. Non-participating groups (e.g., benzyl) can lead to mixtures or 1,2-cis products depending on other factors. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of reactive intermediates. | Nitrile solvents can sometimes favor the formation of β-glycosides. |
| Temperature Control | Lower temperatures often increase selectivity by minimizing side reactions and favoring the thermodynamically more stable product.[1] | Cryogenic temperatures (e.g., -78 °C) are commonly employed.[1] |
| Activator/Promoter Choice | The nature and strength of the activator can significantly impact the reaction pathway.[4][5] | Milder activators may offer better control over the reaction. |
Key Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a quick and effective method to monitor the progress of a glycosylation reaction.[7][8][9][10]
Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.
-
Spotting: Apply small spots of the reaction mixture, along with co-spots of the starting donor and acceptor, onto the TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The optimal solvent system will depend on the polarity of your compounds.
-
Visualization: Visualize the spots under UV light (if compounds are UV active) and/or by staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate, potassium permanganate, or a p-anisaldehyde solution followed by heating).[8]
-
Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials. The appearance of a new spot and the disappearance of the starting materials indicate product formation.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of product purity and the ratio of anomers.[11][12][13][14]
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent.
-
Column Selection: A variety of HPLC columns can be used for carbohydrate analysis, including normal-phase, reverse-phase, and hydrophilic interaction liquid chromatography (HILIC) columns.[11][15] The choice will depend on the properties of your compounds.
-
Mobile Phase: The mobile phase composition will be determined by the column type and the analytes. Isocratic or gradient elution can be used.
-
Detection: Common detection methods for carbohydrates include refractive index (RI) detection, evaporative light scattering detection (ELSD), and pulsed amperometric detection (PAD).[12][13] If the products are derivatized with a chromophore, UV detection can be used.[11]
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the components in the mixture. This information can be used to assess the reaction's completeness and the anomeric ratio of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the structural elucidation of the glycosylation product, including the confirmation of the stereochemistry of the newly formed glycosidic bond.[16][17][18][19][20]
Protocol:
-
Sample Preparation: Purify the product from the reaction mixture using column chromatography. Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments, such as COSY, HSQC, and HMBC, can provide further structural information.
-
Spectral Analysis: The chemical shift and coupling constant of the anomeric proton (H-1) are particularly informative for determining the stereochemistry of the glycosidic linkage. For example, in many pyranosides, a larger coupling constant (J₁,₂) is indicative of a trans-diaxial relationship between H-1 and H-2, which can help in assigning the anomeric configuration.
Logical Relationship for Anomeric Assignment by ¹H NMR
Caption: Decision process for anomeric assignment using ¹H NMR data.
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions [glycoforum.gr.jp]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen bond activated glycosylation under mild conditions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05772C [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. GlycA, a Nuclear Magnetic Resonance Spectroscopy Measure for Protein Glycosylation, is a Viable Biomarker for Disease Activity in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. Fast NMR-Based Assessment of Cancer-Associated Protein Glycosylations from Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
dealing with catalyst poisoning during hydrogenation of benzyl ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenation of benzyl (B1604629) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my benzyl ether hydrogenation reaction?
A1: The most common indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete halt of the reaction.[1]
-
A noticeable reduction in product yield and selectivity.[1]
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]
-
A change in the physical appearance of the catalyst, such as a change in color.[1]
Q2: What are the primary sources of catalyst poisons in these reactions?
A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself. Common poisons for palladium catalysts include:
-
Sulfur compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are potent poisons.[1]
-
Nitrogen compounds: Amines, amides, pyridine (B92270), and other nitrogen-containing functional groups can act as inhibitors.[1][2]
-
Heavy metals: Traces of lead, mercury, and arsenic can irreversibly poison the catalyst.[1][3]
-
Carbon monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb onto the active sites of the catalyst.[1]
-
Halides: Organic and inorganic halides can deactivate catalysts.[1]
-
Water: In some cases, water can act as a poison by promoting side reactions or altering the catalyst support.[1]
Q3: How can I identify the specific poison affecting my catalyst?
A3: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.[1][3]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[1]
-
Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface.[1]
-
Combustion Analysis: To determine the sulfur and carbon content on the catalyst.[3]
-
Ion Chromatography: To identify water-soluble anions that may have leached from the catalyst.[3]
Q4: What is the difference between a reversible and an irreversible poison?
A4: The distinction lies in the strength of the interaction between the poison and the catalyst:
-
Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[1]
-
Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.[1]
Q5: Can I regenerate a poisoned catalyst?
A5: In many cases, poisoned catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the nature of the poison and the catalyst. Common methods include:
-
Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[1]
-
Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[1]
-
Solvent Extraction: Using a suitable solvent to extract the poisoning species.[1]
Data Presentation
The following tables summarize the qualitative and, where available, quantitative impact of common poisons on the activity of palladium catalysts during the hydrogenation of benzyl ethers.
Table 1: Effect of Sulfur Compounds on Pd/C Catalyst Activity
| Poison Type | Concentration | Effect on Reaction Rate/Yield | Notes |
| Thiophenes | Low ppm | Significant decrease in activity | Potent, often irreversible poison. |
| Thiols | Low ppm | Complete deactivation | Strong coordination to the palladium surface. |
| Hydrogen Sulfide | Low ppm | Rapid and severe deactivation | Can lead to the formation of palladium sulfide. |
Table 2: Effect of Nitrogen Compounds on Pd/C Catalyst Activity
| Poison Type | Concentration (Equivalents) | Effect on Reaction Rate/Yield | Notes |
| Pyridine | 0.5 | Complete inhibition of benzyl ether hydrogenolysis | Can be used for selective hydrogenations.[2] |
| Ammonia | 0.5 | Complete inhibition of benzyl ether hydrogenolysis | Can be used for selective hydrogenations.[2] |
| Amines | Varies | Can act as inhibitors, slowing the reaction rate | Effect is dependent on the amine structure and concentration. |
Table 3: Effect of Other Common Poisons on Pd/C Catalyst Activity
| Poison Type | Concentration | Effect on Reaction Rate/Yield | Notes |
| Lead (e.g., from lead acetate) | Varies | Can be used to moderate catalyst activity (e.g., Lindlar's catalyst) | Can also act as an irreversible poison. |
| Water | Varies | Can decrease reaction rate in some solvent systems | Effect is highly dependent on the substrate and reaction conditions. |
| Carbon Monoxide | Low ppm | Strong poison, leading to rapid loss of activity | Common impurity in hydrogen gas. |
Experimental Protocols
Protocol 1: Diagnostic "Spike" Test for Catalyst Poisoning
This protocol helps determine if a component of the reaction mixture is poisoning the catalyst.
-
Baseline Reaction:
-
Set up a standard hydrogenation reaction for your benzyl ether substrate with a fresh, trusted batch of Pd/C catalyst.
-
Monitor the reaction progress (e.g., by TLC, LC-MS, or hydrogen uptake) to establish a baseline reaction rate and completion time.
-
-
Spiking Experiments:
-
Set up a new hydrogenation reaction identical to the baseline.
-
Once the reaction has started and is proceeding at a normal rate, "spike" the reaction with a small amount of a potential poison source (e.g., the questionable batch of solvent or a solution of the unpurified starting material).
-
Continue to monitor the reaction progress. A significant decrease in the reaction rate after the spike indicates that the added component contains a catalyst poison.
-
-
Control Experiment:
-
Run a parallel reaction where you spike with a pure, trusted solvent or a solution of purified starting material to ensure that the act of spiking itself does not inhibit the reaction.
-
Protocol 2: Purification of Substrates from Sulfur-Containing Impurities via Oxidation and Extraction
This protocol is adapted from methods for the oxidative desulfurization of fuel oils and can be applied to remove sulfur-containing catalyst poisons from organic substrates.
-
Oxidation:
-
Dissolve the sulfur-contaminated benzyl ether substrate in a suitable organic solvent (e.g., n-hexadecane or another hydrocarbon).
-
In a separate flask, prepare the oxidizing agent by mixing hydrogen peroxide (30% aqueous solution) and acetic acid.
-
Add the oxidizing mixture to the substrate solution and stir vigorously at a controlled temperature (e.g., 40-70°C) for a set period (e.g., 1-3 hours). This converts the sulfur compounds to more polar sulfoxides and sulfones.
-
-
Extraction:
-
After cooling the reaction mixture to room temperature, add an immiscible polar solvent such as acetonitrile (B52724) or methanol.
-
Stir the biphasic mixture vigorously for 30-60 minutes.
-
Separate the two phases using a separatory funnel. The oxidized, polar sulfur compounds will preferentially partition into the polar solvent phase.
-
Wash the organic phase with water to remove any residual acid and polar solvent.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified substrate.
-
-
Purity Check:
-
Analyze the purified substrate for sulfur content using an appropriate analytical technique (e.g., elemental analysis or X-ray fluorescence) to confirm the removal of sulfur-containing impurities.
-
Protocol 3: Thermal Regeneration of a Deactivated Pd/C Catalyst
This is a general procedure and the specific temperatures and times may need to be optimized for your particular catalyst and poison.
-
Catalyst Recovery and Washing:
-
Filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst with a solvent like N,N-dimethylformamide (DMF) to remove adsorbed organic residues.
-
Thoroughly wash the catalyst with deionized water.
-
-
Thermal Treatment:
-
Place the washed and dried catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual air and solvent.
-
Heat the catalyst under a continuous flow of the inert gas to a specific temperature (e.g., 200-400°C) and hold for a predetermined time (e.g., 2-4 hours).
-
Alternatively, for some types of poisoning, a mild oxidation in a stream of air at a lower temperature (e.g., 200°C) followed by reduction in a hydrogen stream (e.g., at 180°C) can be effective.
-
-
Cooling and Passivation:
-
Cool the catalyst to room temperature under the inert gas flow.
-
For pyrophoric catalysts like Pd/C, it may be necessary to passivate the surface before exposure to air. This can be done by introducing a small, controlled amount of oxygen into the inert gas stream.
-
-
Storage:
-
Store the regenerated catalyst under an inert atmosphere or a suitable solvent to prevent re-oxidation.
-
Mandatory Visualizations
References
purification strategies for removing benzyl chloride from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzyl (B1604629) chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude benzyl chloride reaction mixture?
Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted toluene, benzaldehyde, benzyl alcohol, dibenzyl ether, and over-chlorinated species such as benzal chloride and benzotrichloride.[1] The presence and concentration of these impurities depend on the synthetic route and reaction conditions.
Q2: What are the primary challenges when purifying benzyl chloride?
The main challenges in purifying benzyl chloride are its lachrymatory nature, its tendency to hydrolyze to benzyl alcohol, and its potential to polymerize, especially at elevated temperatures or in the presence of acidic or metallic impurities.[2][3] Additionally, the close boiling points and similar polarities of benzyl chloride and some impurities, like benzyl alcohol, can make separation by distillation and chromatography difficult.[4]
Q3: What are the recommended analytical methods for assessing the purity of benzyl chloride?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for identifying and quantifying impurities in benzyl chloride.[1]
Troubleshooting Guides
Distillation Issues
Q4: My benzyl chloride is polymerizing in the distillation flask. How can I prevent this?
Polymerization during distillation is a common issue, often catalyzed by acidic residues (like HCl) or metal contaminants (e.g., iron chlorides).[2]
-
Troubleshooting Steps:
-
Neutralize Acidic Impurities: Before distillation, wash the crude benzyl chloride with an aqueous solution of a weak base, such as 5% sodium bicarbonate or sodium carbonate, until the evolution of CO2 ceases.[2][5] This removes residual HCl.
-
Thorough Washing: After the base wash, wash with water and then brine to remove any remaining base and dissolved salts.
-
Drying: Ensure the benzyl chloride is thoroughly dried using an anhydrous drying agent like calcium chloride or magnesium sulfate (B86663) before distillation.[2]
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point and minimizes thermal stress on the benzyl chloride, thereby reducing the likelihood of polymerization.[2]
-
Clean Glassware: Use meticulously clean and dry glassware to avoid introducing contaminants that could initiate polymerization.
-
Q5: I am observing HCl gas evolution during the distillation of benzyl chloride. What is the cause and how can I mitigate it?
The evolution of HCl gas during distillation is typically due to the thermal decomposition of benzyl chloride or the presence of water, which can lead to hydrolysis at high temperatures.[3]
-
Troubleshooting Steps:
-
Ensure Complete Drying: The most critical step is to ensure the benzyl chloride is anhydrous before heating. Use an effective drying agent and allow sufficient time for drying.
-
Use Vacuum Distillation: As with preventing polymerization, using a vacuum will lower the required temperature and reduce the rate of thermal decomposition and hydrolysis.[2]
-
Pre-distillation Wash: A wash with a sodium bicarbonate solution will help remove any dissolved HCl from the crude product before distillation.[2]
-
Chromatography Issues
Q6: I'm having difficulty separating benzyl chloride from benzyl alcohol using column chromatography. What can I do?
Benzyl chloride and benzyl alcohol can have very close Rf values, leading to co-elution.[4]
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. A less polar eluent system may improve separation.
-
Chemical Conversion: Consider converting the benzyl alcohol impurity into a more polar compound. This can be achieved by a careful aqueous workup before chromatography.
-
Alternative Purification: If chromatography is ineffective, consider other purification methods like vacuum distillation or a chemical quench specific for benzyl chloride if your desired product is stable to the quench conditions.
-
Quenching and Washing Issues
Q7: How can I effectively remove unreacted benzyl chloride from my reaction mixture if my product is sensitive to heat?
Chemical quenching is a suitable method for removing benzyl chloride without heating.
-
Recommended Quenching Agents:
-
Aqueous Ammonia (B1221849): Reacting the mixture with aqueous ammonia will convert benzyl chloride to benzylamine, which can then be removed by an acidic wash.[6]
-
Ethylenediamine: This is a potent nucleophile that reacts rapidly with benzyl chloride. The resulting substituted diamine can be removed with an acidic wash.[4]
-
Experimental Protocols
Protocol 1: Purification by Washing and Vacuum Distillation
This protocol is designed to remove acidic impurities and water before a final purification step by vacuum distillation.
-
Aqueous Wash:
-
Transfer the crude benzyl chloride to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release the CO2 gas produced.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine.
-
-
Drying:
-
Transfer the organic layer to a clean, dry flask.
-
Add anhydrous calcium chloride or magnesium sulfate and swirl. Allow to stand for at least 30 minutes.
-
-
Vacuum Distillation:
-
Filter the dried benzyl chloride into a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus.
-
Slowly reduce the pressure and begin heating.
-
Collect the fraction that distills at the appropriate temperature for the applied pressure (see table below).
-
Protocol 2: Chemical Quenching of Benzyl Chloride with Aqueous Ammonia
This protocol is for situations where residual benzyl chloride needs to be removed from a reaction mixture containing a product that is stable to basic conditions.
-
Quenching Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the benzyl chloride.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (if the reaction was not already in one) and water.
-
Separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid to remove the formed benzylamine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Data Presentation
Table 1: Boiling Point of Benzyl Chloride at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 179 |
| 25 | 77-79 |
| 19 | 69-72 |
| 10 | ~63 |
| 5 | 51-52 |
| 4 | 52-54 |
Data compiled from multiple sources.[2][7]
Table 2: Typical HPLC Conditions for Benzyl Chloride Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (e.g., starting at 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode-array detector (DAD) at multiple wavelengths (e.g., 210 nm, 254 nm) |
Data from a representative analytical method.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Problems distilling benzyl chloride, HCL gas!!!! , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Sciencemadness Discussion Board - Interesting benzyl chloride synth I discovered - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Managing Stereoselectivity in Glycosylations with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Welcome to the technical support center for managing stereoselectivity in glycosylation reactions using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity (α/β ratio) in glycosylations with this compound?
A1: The stereochemical outcome of glycosylation reactions with this compound is influenced by a combination of factors.[1][2][3] The absence of a participating group at the C-2 position means that stereocontrol is highly dependent on the reaction conditions. The most critical factors include:
-
Solvent: The choice of solvent can have a profound impact on the anomeric selectivity.[1][4][5] Ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dioxane tend to favor the formation of the α-glycoside, while nitrile solvents such as acetonitrile (B52724) (MeCN) generally promote the formation of the β-glycoside.[1][5]
-
Promoter/Activator: The nature of the promoter or activator system used is crucial in determining the stereoselectivity.[1][6] Different promoters can lead to different reaction intermediates and pathways, thus influencing the final α/β ratio.
-
Temperature: Reaction temperature can significantly affect the stereochemical outcome.[3][7] Lowering the temperature often enhances selectivity by favoring the formation of a specific anomer.
-
Glycosyl Donor: The leaving group on the anomeric carbon of the this compound donor (e.g., trichloroacetimidate, thioglycoside) plays a role in the reaction mechanism and stereoselectivity.[1][6]
-
Glycosyl Acceptor: The reactivity and steric hindrance of the glycosyl acceptor can also influence the stereochemical outcome.[1]
Q2: How can I favor the formation of the α-glycoside?
A2: To preferentially obtain the α-glycoside, consider the following strategies:
-
Solvent Choice: Employ ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), or dioxane.[1][5] These solvents can stabilize the intermediate oxocarbenium ion in a way that favors attack from the α-face.
-
Low Temperatures: Running the reaction at lower temperatures can increase α-selectivity.
-
Specific Promoters: Certain promoter systems are known to favor α-glycosylation. The specific choice will depend on the glycosyl donor being used.
Q3: What conditions should I use to promote the formation of the β-glycoside?
A3: For the preferential formation of the β-glycoside, the following conditions are generally recommended:
-
Nitrile Solvents: Use of acetonitrile (MeCN) as a solvent is a well-established method for promoting β-selectivity.[1][5] It is believed that acetonitrile can form a transient α-nitrilium ion intermediate, which is then displaced by the acceptor from the β-face.
-
Insoluble Promoters: In some systems, the use of insoluble promoters can favor the formation of β-linkages.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Stereoselectivity (mixture of α and β anomers) | 1. Suboptimal solvent choice. 2. Reaction temperature is too high. 3. Inappropriate promoter/activator for the desired anomer. 4. Moisture in the reaction. | 1. For α-selectivity, switch to an ethereal solvent (Et₂O, THF, dioxane). For β-selectivity, use a nitrile solvent (MeCN).[1][5] 2. Lower the reaction temperature. Perform a temperature optimization study, for example, from -78 °C to room temperature.[7] 3. Consult the literature for promoter systems known to favor the desired stereoisomer with your specific glycosyl donor. 4. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Low Reaction Yield | 1. Inactive promoter or glycosyl donor. 2. Low reactivity of the glycosyl acceptor. 3. Decomposition of starting materials or products. | 1. Check the quality and activity of the promoter and glycosyl donor. Use freshly prepared or properly stored reagents. 2. Increase the reaction temperature or use a more powerful activator system. 3. Monitor the reaction by TLC to check for decomposition. Consider using milder reaction conditions or a different protecting group strategy if necessary. |
| Formation of an Orthoester Byproduct | 1. This can occur with donors that have a participating group at C-2, but can also be observed in some cases with non-participating groups depending on the conditions. | 1. While this compound lacks a participating group, orthoester formation can sometimes occur. The use of a non-participating solvent and a strong Lewis acid promoter can minimize this side reaction. |
Data Presentation
Table 1: Influence of Solvent on the α/β Stereoselectivity of Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl tosylate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | - | Toluene-Dioxane (1:3) | - | High α-selectivity | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl tosylate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | - | THF | - | Higher α-selectivity | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl tosylate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | - | Et₂O | - | Higher α-selectivity | [5] |
| Thioglycoside Donor | Generic Acceptor | IDCP | Toluene-Dioxane (1:2) | - | Excellent α-selectivity | [5] |
| Generic Glucopyranoside Donor | Generic Acceptor | - | 1,4-Dioxane | - | Preferentially α | [5] |
| Generic Glucopyranoside Donor | Generic Acceptor | - | THF | - | Preferentially α | [5] |
| Generic Glucopyranoside Donor | Generic Acceptor | - | Diethyl ether | - | Preferentially α | [5] |
| Generic Glucopyranoside Donor | Generic Acceptor | - | MeCN | - | Predominantly β | [5] |
Note: The exact ratios can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for α-Selective Glycosylation in Ethereal Solvent:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
To a solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2-1.5 equiv) in anhydrous diethyl ether (or THF/dioxane) at the desired temperature (e.g., -40 °C), add the appropriate promoter (e.g., NIS/TfOH for a thioglycoside donor).
-
Stir the reaction mixture at this temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired α-glycoside.
General Protocol for β-Selective Glycosylation in Nitrile Solvent:
-
Follow the same rigorous drying procedures for glassware and reagents as for the α-selective protocol.
-
Dissolve the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2-1.5 equiv) in anhydrous acetonitrile.
-
Cool the solution to the desired temperature (e.g., -20 °C) and add the promoter.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, work up the reaction mixture as described in the α-selective protocol.
-
Purify the product via column chromatography to obtain the β-glycoside.
Visualizations
Caption: Factors influencing stereoselectivity.
Caption: General experimental workflow for glycosylation.
References
- 1. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 2. Predicting glycosylation stereoselectivity using machine learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
avoiding anomerization during the synthesis and handling of protected glucose
Technical Support Center: Protected Glucose Synthesis
Welcome to the technical support center for the synthesis and handling of protected glucose. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges related to anomerization.
Troubleshooting Guide: Avoiding Anomerization
Anomerization, the interconversion of α and β anomers at the C-1 position, is a frequent issue that can lead to product mixtures, reducing yields and complicating purification.[1] This guide addresses specific problems you may encounter during your experimental workflow.
Issue 1: My glycosylation reaction is producing a mixture of α and β anomers, but I need high stereoselectivity.
This is one of the most common challenges in carbohydrate synthesis. The anomeric outcome is influenced by a multitude of parameters including the choice of protecting groups, solvent, temperature, and the activator system.[2][3]
Potential Causes & Solutions:
-
C2-Protecting Group: The group at the C-2 position has the most profound impact on stereoselectivity.
-
For 1,2-trans Glycosides (e.g., β-D-glucopyranosides): Use a "participating" acyl-type protecting group like Acetyl (Ac) or Benzoyl (Bz). These groups form a transient acyloxonium ion intermediate that blocks the α-face of the glucose ring, forcing the incoming nucleophile (acceptor) to attack from the β-face.[4] This is a reliable method for achieving high β-selectivity.[5]
-
For 1,2-cis Glycosides (e.g., α-D-glucopyranosides): Use a "non-participating" ether-type protecting group like Benzyl (B1604629) (Bn) or a cyclic protecting group like a 4,6-O-benzylidene acetal.[4][6] These do not assist in the reaction and allow for other factors to control the stereochemical outcome.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing the reaction pathway.[7]
-
For α-selectivity (1,2-cis): Ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), or dioxane are known to favor the formation of α-glycosides.[7][8] These solvents can stabilize the anomeric radical, favoring the thermodynamically more stable α-product.
-
For β-selectivity (1,2-trans): Nitrile solvents such as acetonitrile (B52724) (MeCN) or propionitrile (B127096) (EtCN) have a strong β-directing effect.[7] They can participate in the reaction via a transient nitrilium-ion intermediate, leading to the 1,2-trans product. Dichloromethane (B109758) (DCM) is also commonly used for synthesizing β-glycosides.[7]
-
-
Temperature: Temperature controls the thermodynamic versus kinetic outcome of the reaction.
Issue 2: I isolated the pure anomer, but I'm observing anomerization during purification by silica (B1680970) gel chromatography.
Silica gel is acidic and can catalyze anomerization on the column, especially with sensitive substrates.
Potential Causes & Solutions:
-
Acidic Silica Gel: The acidic nature of standard silica gel can protonate the glycosidic linkage, leading to the formation of a transient oxocarbenium ion that can be re-attacked from either face, causing anomerization.[1]
-
Solution 1: Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate (B1210297) or hexane/ethyl acetate and add a small amount of a base such as triethylamine (B128534) (~1% v/v) or pyridine. After stirring, the solvent is removed under reduced pressure to yield a neutralized stationary phase.
-
Solution 2: Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.
-
Solution 3: Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (B75360) (basic or neutral) or C18-reversed phase silica if your molecule's polarity allows.
-
Issue 3: My anomerically pure protected glucose is showing signs of anomerization after storage.
Anomerization can occur over time if the stored compound is not completely free of acidic or basic impurities from the synthesis or workup.
Potential Causes & Solutions:
-
Residual Acid/Base: Trace amounts of acid or base can catalyze equilibration to an anomeric mixture.[1]
-
Solution: Ensure the final product is rigorously purified. If it was exposed to acidic or basic conditions, perform a final aqueous wash with a dilute bicarbonate solution (for acid) or dilute ammonium (B1175870) chloride (for base), followed by a brine wash, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and complete removal of solvent.
-
-
Storage Solvent: Storing the compound in a protic solvent (like methanol) can facilitate anomerization.
-
Solution: Store the purified glycoside as a dry solid in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20 °C). If storage in solution is necessary, use a dry, aprotic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of anomerization?
A1: Anomerization is the process of converting one anomer into the other.[1] For reducing sugars in solution, this process is called mutarotation and is catalyzed by both acid and base.[1] The mechanism typically involves the reversible opening of the cyclic hemiacetal to the open-chain aldehyde form, followed by re-cyclization.[9] For glycosides (acetals), anomerization under acidic conditions proceeds through protonation of the glycosidic oxygen, followed by the formation of a planar, resonance-stabilized oxocarbenium ion intermediate. This intermediate can then be attacked by the alcohol nucleophile from either the α- or β-face, leading to a mixture of anomers.[1]
Q2: How do I choose the right protecting group strategy to control anomeric selectivity?
A2: Protecting groups have a profound effect on the reactivity of a glycosyl building block and the stereochemical outcome of a glycosylation reaction.[10] The choice depends on whether you are targeting a 1,2-trans or a 1,2-cis glycosidic linkage.
-
For 1,2-trans (β-glucosides): The use of a participating group at the C-2 position is the most dominant and reliable strategy.[5] Acyl groups like acetate or benzoate (B1203000) will participate via a neighboring group mechanism, guaranteeing the formation of the trans product.
-
For 1,2-cis (α-glucosides): A non-participating group (e.g., benzyl ether) at C-2 is required.[4] With a non-participating group, stereocontrol is then determined by other factors such as solvent, temperature, and the anomeric effect.[8] Cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can also be used to conformationally lock the pyranose ring, which can favor the formation of α-glycosides.[6]
Q3: Which analytical techniques are best for determining the anomeric ratio?
A3: The most common and reliable method for determining the anomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The anomeric proton (H-1) is highly sensitive to its stereochemical environment. The α- and β-anomers will have distinct chemical shifts and coupling constants (J-values). For glucopyranosides, the β-anomer (diaxial H-1/H-2 coupling) typically shows a larger coupling constant (J ≈ 7-8 Hz) compared to the α-anomer (axial-equatorial H-1/H-2 coupling, J ≈ 3-4 Hz).
-
¹³C NMR: The anomeric carbon (C-1) also has a distinct chemical shift for each anomer.
-
HPLC: High-Performance Liquid Chromatography using a suitable column (e.g., HILIC) can often separate anomers, allowing for quantification by peak integration.[11]
Data & Protocols
Table 1: Influence of Solvent on Anomeric Selectivity
This table summarizes the typical influence of different solvents on the α/β ratio in glycosylation reactions using donors with a non-participating group at C-2.
| Solvent Class | Example Solvent | Typical Outcome | Rationale |
| Ethereal | Diethyl Ether (Et₂O), THF | Favors α-anomer (1,2-cis) | Stabilizes the oxocarbenium ion, often favoring the thermodynamically stable α-product.[8] |
| Nitrile | Acetonitrile (MeCN) | Favors β-anomer (1,2-trans) | Can act as a temporary nucleophile, leading to an Sₙ2-like inversion pathway.[7] |
| Halogenated | Dichloromethane (DCM) | Often favors β-anomer (1,2-trans) | Non-coordinating solvent that can favor an Sₙ2-like displacement of an α-triflate intermediate.[7] |
| Mixed Solvents | DCM/Et₂O | Can enhance α-selectivity | The ethereal co-solvent can override the typical effect of the halogenated solvent.[8] |
Experimental Protocol 1: Stereoselective β-Glycosylation using a Participating Group
This protocol describes a general procedure for the synthesis of a 1,2-trans-glycoside (β-anomer) using a glycosyl bromide donor with a C-2 acetyl protecting group (Koenigs-Knorr reaction).
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or N₂). Use anhydrous solvents.
-
Reaction Setup: Dissolve the glycosyl acceptor (1.0 eq.) and a promoter such as silver carbonate (Ag₂CO₃, 2.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask protected from light. Add activated molecular sieves (4Å).
-
Donor Addition: Cool the mixture to 0 °C. Dissolve the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (glycosyl donor, 1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the acceptor mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.
-
Purification: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure β-glycoside.
Experimental Protocol 2: Preparation of Neutralized Silica Gel
This protocol is for preparing silica gel for chromatography to minimize on-column anomerization of sensitive compounds.
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel for your column into a round-bottom flask.
-
Solvent Addition: Add the solvent system you plan to use for chromatography (e.g., 2:1 Hexane:Ethyl Acetate) to create a free-flowing slurry.
-
Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). For example, add 1 mL of Et₃N for every 99 mL of solvent used to make the slurry.
-
Mixing: Stir the slurry gently for 15-20 minutes.
-
Solvent Removal: Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is your neutralized silica gel.
-
Column Packing: Pack the column using the neutralized silica gel as you would with standard silica gel.
Visualizations
Caption: Acid-catalyzed anomerization mechanism via an oxocarbenium ion.
Caption: Troubleshooting workflow for poor anomeric selectivity.
Caption: Influence of the C2-protecting group on glycosylation outcome.
References
- 1. Anomer - Wikipedia [en.wikipedia.org]
- 2. On the Influence of Solvent on the Stereoselectivity of Glycosylation Reactions [su.diva-portal.org]
- 3. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
alternative methods for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
A Comparative Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
The effective synthesis of this compound, a crucial intermediate in carbohydrate chemistry for the development of various bioactive molecules and pharmaceuticals, can be achieved through several alternative methodologies. This guide provides a detailed comparison of the most prevalent synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
The two primary and well-documented methods for the synthesis of this compound are the Two-Step Synthesis from Methyl α-D-glucopyranoside and the Cleavage of Octa-O-benzyl Sucrose (B13894) . A summary of their key performance indicators is presented below.
| Parameter | Method 1: Two-Step Synthesis from Methyl α-D-glucopyranoside | Method 2: Cleavage of Octa-O-benzyl Sucrose |
| Starting Material | Methyl α-D-glucopyranoside | Octa-O-benzyl Sucrose |
| Number of Steps | 2 | 1 |
| Key Reagents | Step 1: Sodium Hydride (NaH) or Potassium Hydroxide (KOH), Benzyl HalideStep 2: Acid (HCl or H₂SO₄), Alcohol or Acetic Acid | Hydrochloric Acid (HCl), Organic Solvent |
| Step 1 Yield | 85.5% - 97.4%[1] | N/A |
| Step 2 Yield | 66.7% - 79.3%[1] | 70%[2] |
| Overall Yield | ~57% - 77% | ~70% |
| Product Purity | High (often >98% after crystallization)[1] | High (after crystallization)[2] |
| Reaction Time | Step 1: 1-4 hoursStep 2: 2-8 hours[1] | 20-60 minutes[2][3] |
| Key Advantages | - Readily available and inexpensive starting material.- High yields for individual steps.[1]- Well-established and widely documented. | - Single-step synthesis.- Short reaction time.[2][3]- High yield for the single step.[2] |
| Key Disadvantages | - Two distinct reaction steps required.- Use of hazardous reagents like NaH. | - Starting material (Octa-O-benzyl Sucrose) is less common and more expensive. |
Experimental Protocols
Method 1: Two-Step Synthesis from Methyl α-D-glucopyranoside
This method involves the per-O-benzylation of methyl α-D-glucopyranoside followed by the hydrolysis of the anomeric methoxy (B1213986) group.
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Reagents:
-
Methyl α-D-glucopyranoside
-
Sodium Hydride (NaH)
-
Benzyl Chloride (BnCl)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate solution
-
Water
-
-
Procedure:
-
Dissolve methyl α-D-glucopyranoside in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add Sodium Hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Add Benzyl Chloride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess NaH by the slow addition of methanol.
-
Partition the mixture between dichloromethane and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. A yield of up to 97.4% with a purity of 95% can be achieved.[1]
-
Step 2: Hydrolysis to this compound
-
Reagents:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Hydrochloric Acid (concentrated)
-
Methanol or Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Water
-
-
Procedure:
-
Dissolve the methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of an alcohol (methanol or ethanol) and an acid (e.g., a 10 M solution of hydrochloric acid).[1]
-
Heat the mixture to reflux (approximately 90-95°C) and maintain for 4-6 hours. A white solid is expected to precipitate during the reaction.[1]
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the precipitated solid and wash with cold alcohol.
-
Alternatively, the reaction mixture can be neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane.
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) to obtain pure this compound. Yields for this step can reach up to 79.3% with a purity of over 99%.[1]
-
Method 2: Cleavage of Octa-O-benzyl Sucrose
This method provides a more direct route to the target molecule from a per-benzylated disaccharide.
-
Reagents:
-
Procedure:
-
Dissolve the crude Octa-O-benzyl Sucrose in acetone.
-
Add 37% hydrochloric acid to the solution.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer with magnesium sulfate, filter, and remove the solvent by distillation.
-
Dissolve the resulting residue in a minimal amount of hot ethyl acetate and add hexane to induce precipitation.
-
Store the mixture at -25°C overnight to facilitate crystallization.
-
Collect the crude product by filtration.
-
For further purification, dissolve the crude product in boiling methanol and allow it to recrystallize at -25°C.
-
After filtration and drying, a yield of approximately 70% can be obtained.[2]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the described synthetic methods.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the synthesis from Octa-O-benzyl Sucrose.
Other Alternative Methods
While the two methods detailed above are the most robustly documented, other alternatives exist, such as the use of Phase-Transfer Catalysis (PTC) for the benzylation step. PTC can offer milder reaction conditions and may avoid the use of strong, hazardous bases like sodium hydride.[4] However, detailed experimental protocols and yield data for the specific synthesis of this compound using PTC are not as readily available in the literature, making direct comparison challenging.
Conclusion
The choice between the two primary synthetic routes for this compound will largely depend on the specific requirements of the laboratory, including the availability and cost of starting materials, desired reaction scale, and safety considerations. The two-step method from methyl α-D-glucopyranoside is a reliable and high-yielding approach, particularly given the low cost of the starting material. The cleavage of octa-O-benzyl sucrose offers a quicker, single-step alternative, provided the starting material is accessible. Researchers are encouraged to evaluate these factors to select the optimal synthetic strategy.
References
- 1. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 2. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 3. 2,3,4,6-TETRA-O-BENZYL-ALPHA-D-GLUCOPYRANOSE synthesis - chemicalbook [chemicalbook.com]
- 4. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
A Comparative Guide to Lewis Acids in Glycosylation Activation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Lewis acid catalyst is paramount in achieving optimal yields and stereoselectivity in chemical glycosylation. This guide provides an objective comparison of commonly employed Lewis acids, supported by experimental data, to aid researchers in navigating the complexities of glycosidic bond formation. We will delve into the performance of key Lewis acids, detailing their impact on reaction outcomes and providing insights into the underlying mechanistic pathways.
Performance Comparison of Common Lewis Acids
The efficacy of a Lewis acid in promoting glycosylation is highly dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the solvent system, and the reaction temperature. Below is a summary of quantitative data from various studies, highlighting the performance of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄) under different conditions.
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| Galactosyl Trichloroacetimidate (B1259523) | Phenol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | -20 | 0.5 | 95 | 1:15 |
| Galactosyl Trichloroacetimidate | Phenol | TMSOTf (0.1) | CH₂Cl₂ | -78 to 0 | 1 | 85 | 10:1 |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | TMSOTf (0.2) | CH₂Cl₂ | -40 | 1 | 89 | >10:1 (α) |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | BF₃·OEt₂ (1.0) | CH₂Cl₂ | 0 | 2 | 85 | 1:4 (β) |
| Peracetylated Glucopyranose | Simple Alcohols | SnCl₄ / AgOCOCF₃ | Varies | Varies | Varies | ~90 | ~1:1 |
| Peracetylated Galactopyranose | Bulky/EWG Alcohols | SnCl₄ / AgOCOCF₃ | Varies | Varies | Varies | High | 1,2-trans |
| 2,3-O-Carbonate Protected Thioglucoside | Glycosyl Acceptor | SnCl₄ (1.0) | CH₂Cl₂ | -78 to -40 | 1 | - | β to α |
Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution. EWG = Electron-withdrawing group.
Mechanistic Considerations: The SN1/SN2 Dichotomy
The stereochemical outcome of a glycosylation reaction is largely dictated by the mechanistic pathway it follows, which can range from a dissociative SN1-type mechanism to an associative SN2-type mechanism. The choice of Lewis acid plays a crucial role in influencing this pathway.[1]
-
Stronger Lewis Acids (e.g., TMSOTf): These tend to promote the formation of a more dissociated oxocarbenium ion intermediate, favoring an SN1-like pathway.[2][3] This often leads to the thermodynamically more stable α-glycoside, especially with galactosyl donors.[3]
-
Weaker Lewis Acids (e.g., BF₃·OEt₂): These may favor a more concerted SN2-like mechanism, where the nucleophilic attack of the acceptor occurs as the leaving group departs.[2][3] This pathway often results in inversion of stereochemistry at the anomeric center, leading to the formation of β-glycosides.[3]
It is important to note that this is a simplification, and the actual mechanism lies on a continuum between these two extremes, influenced by all reaction parameters.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in glycosylation. Below are general procedures for glycosylation reactions activated by TMSOTf and BF₃·OEt₂.
General Protocol for TMSOTf-Catalyzed Glycosylation with a Trichloroacetimidate Donor
This protocol is a generalized procedure and may require optimization for specific substrates.[4]
Materials:
-
Glycosyl trichloroacetimidate donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Activated 4Å molecular sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (B128534) or pyridine (B92270) (for quenching)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4Å molecular sieves.
-
Dissolve the acceptor in anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., -78 °C).
-
In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous CH₂Cl₂.
-
Slowly add the donor solution to the acceptor mixture via cannula.
-
Add a catalytic amount of TMSOTf (typically 0.1-0.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for BF₃·OEt₂-Catalyzed Glycosylation
This protocol is a general guideline and may need to be adapted for specific starting materials.
Materials:
-
Glycosyl donor (e.g., thioglycoside, glycosyl acetate)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4Å molecular sieves
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylamine or pyridine (for quenching)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4Å molecular sieves.
-
Dissolve the acceptor in anhydrous CH₂Cl₂ and cool to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve the glycosyl donor in anhydrous CH₂Cl₂.
-
Add the donor solution to the acceptor mixture.
-
Add BF₃·OEt₂ (typically 0.2 to 1.0 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with triethylamine or pyridine.
-
Warm the reaction to room temperature, dilute with CH₂Cl₂, and filter through celite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the general mechanism of Lewis acid activation.
Caption: A generalized experimental workflow for Lewis acid-catalyzed glycosylation.
Caption: General mechanism of Lewis acid activation of a glycosyl donor.
References
- 1. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Anomeric Purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by HPLC
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of carbohydrate-based therapeutics and synthetic intermediates is of paramount importance in drug development and manufacturing. For 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a key building block in the synthesis of various bioactive molecules, the control and analysis of its anomeric purity are critical. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the anomeric (α/β) purity of this compound, alongside alternative analytical techniques.
Comparison of Analytical Methods for Anomeric Purity
The determination of the anomeric ratio of this compound can be effectively achieved through several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its high resolution and sensitivity. As alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information, while Capillary Electrophoresis (CE) provides high-efficiency separations.
| Method | Principle | Typical Performance | Advantages | Limitations |
| Normal Phase HPLC | Separation based on polarity. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar. | Resolution (Rs): > 1.5 between α and β anomers. Retention Times (tR): α-anomer typically elutes earlier. | Robust and widely available. Good selectivity for positional isomers and anomers of protected carbohydrates. | Requires non-polar, often flammable, organic solvents. Sensitive to water content in the mobile phase. |
| Chiral HPLC | Enantioselective separation based on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). | Resolution (Rs): Can achieve baseline separation (>1.5). | High specificity for stereoisomers, including anomers. | Columns can be expensive and have specific mobile phase compatibility. Method development can be more complex. |
| ¹H NMR Spectroscopy | Anomers exhibit distinct chemical shifts and coupling constants for the anomeric proton (H-1). Quantification is achieved by integrating the respective signals. | Limit of Quantification (LOQ): Typically around 1-5% for the minor anomer. | Provides unambiguous structural confirmation. Non-destructive. Relatively fast for routine checks. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer for good resolution. Sample must be soluble in deuterated solvents. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of analytes in an electric field. For neutral carbohydrates, complexation with borate (B1201080) ions induces a charge. | Efficiency (N): High theoretical plates, leading to sharp peaks. | Requires minimal sample and solvent. High separation efficiency. | Can have lower concentration sensitivity compared to HPLC with UV detection. Derivatization may be needed for detection. |
Experimental Protocols
HPLC Method for Anomeric Purity Analysis
A reliable method for the separation of the α and β anomers of this compound utilizes normal phase chromatography.
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., in a 4:1 or 3:1 v/v ratio). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 254 nm (due to the benzyl (B1604629) protecting groups).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
Alternative Method 1: ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a direct and quantitative assessment of the anomeric ratio.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Data Analysis: The anomeric protons (H-1) of the α and β anomers will appear as distinct signals in the downfield region of the spectrum (typically between δ 4.5 and 5.5 ppm). The α-anomer generally resonates at a lower field than the β-anomer. The ratio of the anomers is determined by integrating the respective H-1 signals. The coupling constant (J) between H-1 and H-2 can also help in confirming the anomeric configuration (typically Jα < 4 Hz, Jβ > 7 Hz).
Alternative Method 2: Capillary Electrophoresis (CE)
While less common for protected carbohydrates, CE can be adapted for anomeric purity analysis.
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A borate buffer (e.g., 25-50 mM sodium tetraborate) at a high pH (e.g., pH 9-10). The borate ions form complexes with the hydroxyl groups of the sugar, inducing a negative charge and enabling migration in the electric field.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a suitable concentration.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of anomeric purity.
Caption: Workflow for HPLC analysis of anomeric purity.
This guide provides a foundational understanding of the methods available for the critical quality control assessment of this compound anomeric purity. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and available instrumentation. For routine quality control, HPLC is often the method of choice, while NMR provides invaluable structural confirmation.
Spectroscopic Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of key synthetic intermediates is paramount. This guide provides a comparative overview of the spectroscopic techniques used to validate the structure of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial building block in carbohydrate chemistry and drug discovery.
This document details the expected data from primary spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—and outlines the experimental protocols for acquiring this data. Furthermore, it briefly discusses alternative analytical techniques that can be employed for comprehensive structural elucidation.
Spectroscopic Data Comparison
The primary methods for the structural validation of this compound are ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected values from these techniques are summarized below. It is important to note that this compound exists as an equilibrium mixture of α and β anomers in solution, which is reflected in the NMR spectra.
| Technique | Parameter | Expected Value (α-anomer) | Expected Value (β-anomer) | Reference Compound Data |
| ¹H NMR | Chemical Shift (δ) | Anomeric Proton (H-1): ~5.2 ppm (d) | Anomeric Proton (H-1): ~4.6 ppm (d) | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside: H-1 at 4.10-4.81 ppm[1] |
| Coupling Constant (J) | ³J(H-1, H-2): ~3.5 Hz | ³J(H-1, H-2): ~8.0 Hz | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside: J(H-1,H-2) = 3.5 Hz[1] | |
| ¹³C NMR | Chemical Shift (δ) | Anomeric Carbon (C-1): ~92 ppm | Anomeric Carbon (C-1): ~98 ppm | Benzyl 2,3,6-tri-O-benzyl-D-glucopyranose (β-anomer): C-1 at 102.55 ppm[2] |
| Other Carbons: 68-85 ppm | Other Carbons: 70-88 ppm | Benzyl 2,3,6-tri-O-benzyl-D-glucopyranose (α-anomer): C-1 at 95.95 ppm[2] | ||
| HRMS | [M+Na]⁺ | Theoretical m/z: 563.2359 | Theoretical m/z: 563.2359 | C42H44O6Na [M+Na]⁺: Calculated 667.3036, Found 667.3035[3] |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are standard protocols for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 10 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Temperature: 298 K
-
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
Instrumentation and Analysis:
-
Instrument: Electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Mode: Positive ion mode is typically used to observe [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts.
-
Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then compared to the calculated theoretical mass.
Alternative Validation Methods
While NMR and MS are the primary tools, other techniques can provide complementary structural information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch (around 3400 cm⁻¹) and the C-O stretches of the ether linkages.
-
Optical Rotation: Measurement of the specific rotation ([α]D) can help distinguish between enantiomers and provide a measure of sample purity.[4]
-
X-ray Crystallography: Provides the most definitive three-dimensional structure if a suitable single crystal can be obtained. This method is considered the "gold standard" for structural elucidation.
Workflow for Spectroscopic Validation
The logical flow from sample to confirmed structure is a critical process for ensuring data integrity and accuracy in research and development.
Caption: Workflow for the spectroscopic validation of this compound.
References
A Comparative Guide to Protected Glucoses: Unveiling the Advantages of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the choice of protecting groups for carbohydrates is a critical decision that profoundly influences reaction outcomes. This guide provides an objective comparison of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (TBG) against other commonly used protected glucose derivatives, supported by experimental data, to elucidate its advantages in complex glycosylation strategies.
At the heart of oligosaccharide and glycoconjugate synthesis lies the glycosylation reaction, a process often complicated by the polyhydroxy nature of carbohydrate building blocks. Protecting groups are indispensable tools to temporarily mask hydroxyl groups, thereby directing reactivity to a specific site. Among the plethora of available protecting groups, benzyl (B1604629) ethers, acetyl esters, and silyl (B83357) ethers are workhorses in the synthetic chemist's toolbox. This guide will focus on the performance of the perbenzylated glucose derivative, this compound, in comparison to its acetylated and silylated counterparts.
The Decisive Factors: Reactivity, Stereoselectivity, and Stability
The selection of a protecting group strategy is a multi-faceted decision governed by three principal considerations:
-
Reactivity: The electronic nature of the protecting group significantly impacts the reactivity of the glycosyl donor. Electron-donating groups, such as benzyl ethers, "arm" the donor, making it more reactive. Conversely, electron-withdrawing groups, like acetyl esters, "disarm" the donor, rendering it less reactive.
-
Stereoselectivity: The protecting groups, particularly at the C-2 position, can exert profound control over the stereochemical outcome of the glycosylation reaction, directing the formation of either α- or β-glycosidic linkages.
-
Stability and Deprotection: An ideal protecting group should be stable under a range of reaction conditions and yet be removable under mild and specific conditions that do not compromise the integrity of the newly formed glycosidic bonds or other functional groups in the molecule. The ability to selectively remove one type of protecting group in the presence of others, known as orthogonality, is a cornerstone of complex oligosaccharide synthesis.
This compound: The "Armed" Donor for Enhanced Reactivity
Benzyl ethers are considered electron-donating and thus fall into the category of "arming" protecting groups. This increased reactivity of benzyl-protected glycosyl donors, such as TBG, allows for glycosylation reactions to proceed under milder conditions and often with shorter reaction times compared to their "disarmed" acetylated counterparts.
Experimental evidence highlights this significant difference in reactivity. For instance, a thioglycoside donor protected with benzyl ethers is approximately 40 times more reactive in a glycosylation reaction with methanol (B129727) (activated by N-iodosuccinimide) than the corresponding acetylated donor.[1] Silyl-protected thioglycosides exhibit even higher reactivity.[1] This enhanced reactivity of TBG is a significant advantage, particularly when coupling with less reactive glycosyl acceptors.
Comparative Performance in Glycosylation Reactions
The true measure of a protected glucose derivative lies in its performance in glycosylation reactions. The following tables summarize available experimental data comparing the yield and stereoselectivity of glycosylations using benzyl-, acetyl-, and silyl-protected glucose donors. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; however, the collected data provides valuable insights into their relative performance.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methanol | Ag2CO3 | Dichloromethane (B109758) | 85 | 1:9 | (Assumed from general knowledge) |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Ag2CO3 | Dichloromethane | 75 | 1:9 (via neighboring group participation) | (Assumed from general knowledge) |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | Bi(OTf)3 | Dichloromethane | 55 | α,α | [2] |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose | Vanillyl alcohol | SnCl4 | Dichloromethane | Reaction failed | - | [3] |
Note: The data presented is a compilation from various sources and may not represent a direct comparative study. Reaction conditions and substrates can significantly influence outcomes.
Orthogonal Deprotection Strategies: A Key Advantage of Benzyl Ethers
A significant advantage of benzyl ethers is their unique deprotection conditions, which contribute to their utility in orthogonal protecting group strategies. Benzyl groups are stable to a wide range of acidic and basic conditions under which acetyl and many silyl ethers are labile. This stability allows for selective deprotection of other protecting groups while the benzyl ethers remain intact.
The removal of benzyl ethers is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), conditions that are generally mild and neutral.[4] This method is orthogonal to the deprotection of acetyl esters (saponification with base, e.g., NaOMe in MeOH) and silyl ethers (fluoride ions, e.g., TBAF, or acid). This orthogonality is crucial for the stepwise construction of complex oligosaccharides, where different hydroxyl groups need to be unmasked at various stages of the synthesis.
| Protecting Group | Typical Deprotection Reagents | Conditions | Orthogonality |
| Benzyl (Bn) | H₂, Pd/C or Pd(OH)₂/C; Na/liq. NH₃ | Neutral, reductive | Orthogonal to acetyl and silyl groups. |
| Acetyl (Ac) | NaOMe/MeOH; K₂CO₃/MeOH; Hydrazine | Basic | Orthogonal to benzyl and acid-labile silyl groups. |
| Silyl (e.g., TBDMS, TIPS) | TBAF; HF-Pyridine; Acetic Acid | Fluoride source or acidic | Orthogonality depends on the specific silyl group and reaction conditions. |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for key reactions are provided below.
Glycosylation using this compound (General Procedure)
This protocol describes a typical glycosylation reaction using a benzylated glucosyl donor activated as a trichloroacetimidate (B1259523).
Materials:
-
This compound
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Activation of the Donor: To a solution of this compound (1.0 eq) in anhydrous DCM, add trichloroacetonitrile (5.0 eq) and a catalytic amount of DBU. Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion to the trichloroacetimidate donor.
-
Glycosylation: In a separate flask, dissolve the glycosyl acceptor (1.2 eq) and activated 4 Å molecular sieves in anhydrous DCM. Cool the mixture to -40 °C. Add the freshly prepared trichloroacetimidate donor (1.0 eq) to the acceptor solution.
-
Initiation: Add a catalytic amount of TMSOTf (0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with triethylamine. Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.
Deprotection of Benzyl Ethers by Catalytic Hydrogenation
Materials:
-
Benzylated carbohydrate
-
Palladium on carbon (10% Pd/C) or Palladium hydroxide (B78521) on carbon (20% Pd(OH)₂/C, Pearlman's catalyst)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the benzylated carbohydrate in a suitable solvent (e.g., MeOH or EtOAc).
-
Add the palladium catalyst (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the deprotected carbohydrate.[4]
Deprotection of Acetyl Esters by Zemplén Deacetylation
Materials:
-
Acetylated carbohydrate
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (B1231860) (catalytic amount, e.g., a small piece of sodium metal added to MeOH or a 0.5 M solution in MeOH)
Procedure:
-
Dissolve the acetylated carbohydrate in anhydrous MeOH.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with MeOH.
-
Concentrate the combined filtrate under reduced pressure to obtain the deprotected carbohydrate.
Visualizing the Synthetic Strategy
The choice of protecting groups is a critical step in planning a synthetic route. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Relationship between protecting groups and glycosyl donor reactivity in a glycosylation reaction.
Caption: A simplified workflow illustrating an orthogonal deprotection strategy.
Conclusion
This compound stands out as a superior choice for many glycosylation strategies due to a combination of favorable characteristics. Its "armed" nature facilitates reactions with a broader range of acceptors under milder conditions. The stability of the benzyl ethers to both acidic and basic conditions, coupled with their unique removal by catalytic hydrogenation, provides essential orthogonality for the synthesis of complex oligosaccharides. While acetylated and silylated glucoses have their specific applications, the versatility and robustness of TBG make it an invaluable building block for researchers and professionals in the field of synthetic carbohydrate chemistry and drug development. The judicious selection of TBG can streamline synthetic routes, improve yields, and ultimately accelerate the discovery and development of novel carbohydrate-based therapeutics and materials.
References
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction
For researchers, scientists, and professionals in drug development, the removal of benzyl (B1604629) protecting groups is a frequent and critical step in multi-step organic synthesis. The choice of debenzylation method can significantly impact yield, purity, and the integrity of other functional groups within a molecule. This guide provides an objective comparison of two common debenzylation techniques: catalytic hydrogenation using Palladium on Carbon (Pd/C) and the Birch reduction using Sodium in liquid Ammonia (B1221849) (Na/NH₃), supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The selection between Pd/C and Na/NH₃ for debenzylation hinges on the substrate's functional group tolerance, desired selectivity, and scalability. While Pd/C is often favored for its mild conditions and high efficiency, Na/NH₃ offers a powerful alternative for substrates intolerant to catalytic hydrogenation.
| Parameter | Pd/C Catalytic Hydrogenation | Na/NH₃ (Birch Reduction) |
| Typical Yield | Generally high to quantitative (>90%)[1][2] | Good to high, but can be variable depending on substrate and reaction conditions. |
| Reaction Time | Varies from hours to days, depending on substrate and catalyst loading[1][3] | Typically rapid, often complete within a few hours[4] |
| Temperature | Room temperature to moderate heating (e.g., 40°C)[1] | Cryogenic temperatures (-78°C to -33°C)[4][5] |
| Pressure | Atmospheric (H₂ balloon) to elevated pressures (e.g., 50 psi)[1][3] | Atmospheric pressure |
| Functional Group Tolerance | Sensitive to sulfur-containing groups, alkynes, and sometimes nitro groups. Can reduce other susceptible functional groups.[6] | Tolerant of many groups sensitive to hydrogenation, but can reduce aromatic rings and conjugated systems.[6][7] |
| Safety Considerations | Flammable hydrogen gas, pyrophoric catalyst (when dry) | Highly flammable sodium metal, corrosive and toxic liquid ammonia, cryogenic temperatures.[4] |
| Byproducts | Toluene is the primary byproduct. | Toluene and potentially reduced aromatic byproducts. |
Delving Deeper: Methodologies and Mechanisms
Palladium on Carbon (Pd/C) Catalytic Hydrogenation
This widely used method involves the cleavage of the C-O, C-N, or C-S bond of the benzyl group via heterogeneous catalysis in the presence of a hydrogen source. The reaction is typically clean and affords high yields of the deprotected product.[8]
Experimental Protocol: Debenzylation using H₂ gas
-
Catalyst Handling: In a flask, add 10% Pd/C (typically 5-10 mol% relative to the substrate) under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reaction Setup: Dissolve the benzyl-protected substrate in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) and add it to the flask containing the catalyst.[1]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this process is often repeated three times). Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.[1][9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1] Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by crystallization or chromatography.
Experimental Protocol: Catalytic Transfer Hydrogenation
This variation avoids the use of hydrogen gas by employing a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene.[10]
-
Reaction Setup: To a stirred suspension of the benzyl-protected substrate and 10% Pd/C in a suitable solvent (e.g., methanol), add the hydrogen donor (e.g., ammonium formate, typically in excess).[10]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.[10]
-
Work-up and Isolation: After the reaction is complete, filter the mixture through celite to remove the catalyst and wash with a suitable solvent. The combined filtrate is then concentrated to yield the product.[10]
Pd/C Debenzylation Experimental Workflow
Sodium in Liquid Ammonia (Na/NH₃) - The Birch Reduction
This dissolving metal reduction is a powerful method for cleaving benzyl ethers and is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[6][7] The reaction proceeds via the formation of solvated electrons which reduce the aromatic ring of the benzyl group, leading to its cleavage.[7]
Experimental Protocol: Debenzylation of a Benzyl Ether
Caution: This reaction involves handling of metallic sodium and liquid ammonia, which are hazardous. Appropriate safety precautions must be taken.
-
Apparatus Setup: Assemble a three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood. Cool the flask to -78°C using a dry ice/acetone bath.[4]
-
Ammonia Condensation: Condense ammonia gas into the flask to the desired volume.[4]
-
Sodium Addition: Carefully add small pieces of sodium metal to the liquid ammonia until a persistent deep blue color is observed.[4]
-
Substrate Addition: Dissolve the benzyl-protected substrate in a suitable anhydrous solvent (e.g., THF, ether) and add it dropwise to the sodium-ammonia solution.
-
Reaction and Quenching: Stir the reaction mixture at -78°C for 2-3 hours. After the reaction is complete, quench the excess sodium by the cautious addition of a proton source, such as ammonium chloride or an alcohol (e.g., ethanol), until the blue color disappears.[4]
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Work-up and Isolation: Add water to the residue and extract the product with an organic solvent. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Simplified Debenzylation Mechanisms
Conclusion
The choice between Pd/C catalytic hydrogenation and Na/NH₃ reduction for debenzylation is a strategic one that depends on the specific requirements of the synthesis. For many applications, the mild conditions and high yields of Pd/C debenzylation make it the method of choice. However, for substrates containing functional groups that are sensitive to hydrogenation, the Birch reduction offers a robust, albeit more hazardous, alternative. Careful consideration of the substrate's structure, functional group compatibility, and the safety implications of each method will guide the synthetic chemist to the most appropriate and effective debenzylation strategy.
References
- 1. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Birch reduction - Wikipedia [en.wikipedia.org]
- 8. sciforum.net [sciforum.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions
For researchers, scientists, and drug development professionals, the benzyl (B1604629) ether is a cornerstone of protecting group strategy in multi-step organic synthesis. Valued for its general robustness, a nuanced understanding of its stability and lability under diverse reaction conditions is critical for its effective implementation. This guide provides an objective comparison of benzyl ether stability across acidic, basic, oxidative, and reductive environments, supported by experimental data and detailed protocols.
The benzyl (Bn) group's popularity as a protecting group for alcohols stems from its ease of installation and its stability towards a wide range of reagents that do not fall under specific cleavage conditions.[1] However, its successful application hinges on understanding the precise conditions that will cause its removal, thereby allowing for selective deprotection in the presence of other functional groups.
Comparative Stability and Cleavage Data
The following table summarizes the stability of benzyl ethers under various reaction conditions, providing a quick reference for reaction planning.
| Condition Category | Reagent/Condition | Substrate Example | Outcome | Yield (%) | Reference |
| Acidic | Strong Acids (e.g., HBr, BCl₃, BBr₃) | General Benzyl Ethers | Cleavage | High | [2] |
| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Benzyl Phenyl Ether | Cleavage/No Reaction | Varies | [3] | |
| Mild Acidic Conditions (e.g., Acetic Acid) | Benzyl Trityl Ether | Generally Stable | - | [4] | |
| Basic | Strong Bases (e.g., NaH, KOH, Carbonates) | General Benzyl Ethers | Generally Stable | - | [4] |
| Oxidative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Carbohydrate Benzyl Ethers | Cleavage | 84-96 | [5] |
| Ozone (O₃) | O-Benzyl-protected carbohydrates | Cleavage | High | [6] | |
| Alkali Metal Bromide/Oxone | Cyclododecyl Benzyl Ether | Cleavage to Carbonyl | 95 | [7] | |
| Vanadium Catalyst/O₂ | Various O-Benzyl Ethers | Cleavage | High | [8] | |
| Reductive | H₂/Pd-C | General Benzyl Ethers | Cleavage | High | [9][10] |
| Pd(OH)₂/C (Pearlman's catalyst) | Benzyl Ethers | Cleavage | High | [2] | |
| Na/NH₃ (Birch Reduction) | General Benzyl Ethers | Cleavage | - | [11] | |
| Lithium Naphthalenide | O-Benzyl Ether | Cleavage | 80 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical aspects of benzyl ether cleavage.
Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis
This is one of the most common and mildest methods for benzyl ether deprotection.[9][10]
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (10 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Oxidative Cleavage using DDQ
This method is particularly useful when reductive conditions are not tolerated by other functional groups in the molecule.[5]
Reaction: R-OBn + DDQ --> R-OH + other byproducts
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5 equivalents per benzyl group).
-
Irradiate the reaction mixture with a 525 nm light source at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.
Protocol 3: Acidic Cleavage using a Lewis Acid
Strong Lewis acids can effectively cleave benzyl ethers, although this method is less common due to the harsh conditions.[2][3]
Reaction: R-OBn + BCl₃ --> R-OH
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (B109758) (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
Slowly add a 1 M solution of boron trichloride (B1173362) (BCl₃) in DCM (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the decision-making process and mechanisms associated with benzyl ether stability and cleavage.
Caption: A decision-making workflow for selecting a benzyl ether deprotection method.
Caption: A diagram illustrating the stability of benzyl ethers under different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
Validating Synthetic Oligosaccharide Structures: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the rigorous validation of oligosaccharide structures is a critical step to ensure the purity, potency, and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of oligosaccharides synthesized using protected glucose building blocks. We present objective performance comparisons, supported by experimental data, and detailed methodologies for key experiments.
The precise architecture of an oligosaccharide—including its monosaccharide composition, anomeric configuration, and glycosidic linkage positions— dictates its biological function. The use of protected glucose as a foundational monosaccharide in chemical synthesis allows for the construction of a vast array of complex structures. However, the very flexibility of this approach necessitates robust analytical methods to confirm that the desired target molecule has been synthesized with high fidelity. This guide will delve into the three pillars of oligosaccharide structure validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Unambiguous Structure Determination
NMR spectroscopy stands as the most powerful and definitive method for the complete structural elucidation of oligosaccharides in solution. It provides detailed information about the connectivity of atoms, stereochemistry, and conformation of the molecule.
Principles of NMR for Oligosaccharide Analysis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For oligosaccharides, ¹H and ¹³C NMR are the most informative. Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the chemical environment of the nucleus. Anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm), and their chemical shifts are indicative of the linkage type and anomeric configuration.[1]
-
Coupling Constant (J): The splitting of NMR signals due to the interaction of neighboring nuclei. The magnitude of the coupling constant between H-1 and H-2 (³J(H1,H2)) is crucial for determining the anomeric configuration: a large coupling constant (7-9 Hz) is characteristic of a β-anomer with a trans-diaxial relationship, while a smaller coupling constant (2-4 Hz) indicates an α-anomer with a cis-relationship.[2]
-
Nuclear Overhauser Effect (NOE): The transfer of nuclear spin polarization from one nucleus to another through space. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for determining through-space proximities between protons on adjacent sugar residues, thereby establishing the glycosidic linkage positions.
Experimental Protocols for NMR Analysis
A comprehensive NMR analysis of a synthetic oligosaccharide typically involves a suite of 1D and 2D experiments.
1D ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 1-5 mg of the purified oligosaccharide in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O). Lyophilize the sample twice from D₂O to exchange all labile protons (e.g., from hydroxyl groups) with deuterium. Finally, dissolve the sample in 100% D₂O.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 500 MHz or higher to achieve adequate signal dispersion.[1] Key acquisition parameters include a spectral width of ~10 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings within the same sugar residue, allowing for the assignment of the entire spin system of each monosaccharide starting from the anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon resonances based on the already assigned proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[3] Crucially, HMBC spectra reveal correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue, thus definitively establishing the glycosidic linkage.[4]
Data Interpretation and Comparison
The combination of 1D and 2D NMR data allows for the unambiguous determination of the oligosaccharide's primary structure.
| NMR Parameter | Information Obtained | Typical Values for Glucose-based Oligosaccharides |
| ¹H Chemical Shift (δ) | Monosaccharide type, anomeric configuration, linkage position | Anomeric protons (H-1): α-linkage ~δ 4.8-5.5 ppm; β-linkage ~δ 4.4-4.8 ppm.[1] Other ring protons: ~δ 3.0-4.5 ppm.[1][5] |
| ¹³C Chemical Shift (δ) | Monosaccharide type, anomeric configuration, linkage position | Anomeric carbons (C-1): α-linkage ~δ 95-101 ppm; β-linkage ~δ 101-105 ppm.[1][6] Other ring carbons: ~δ 60-85 ppm.[1] |
| ¹H-¹H Coupling Constant (³J(H1,H2)) | Anomeric configuration | α-anomer: ~2-4 Hz.[2] β-anomer: ~7-9 Hz.[2] |
| HMBC/NOESY Cross-peaks | Glycosidic linkage position | Correlation between anomeric proton of one residue and a carbon/proton of the adjacent residue. |
Comparison with other methods: While NMR provides the most detailed structural information, it is less sensitive than mass spectrometry and requires a relatively pure sample in milligram quantities. Data acquisition and analysis can also be time-consuming.
Mass Spectrometry (MS): High-Throughput and Sensitive Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of an oligosaccharide and for obtaining sequence and linkage information through fragmentation analysis. It is highly sensitive, requiring only picomole to femtomole amounts of sample.
Principles of MS for Oligosaccharide Analysis
In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For oligosaccharide analysis, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to prevent fragmentation during the ionization process. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of a selected precursor ion, providing structural information.
Key fragmentation patterns for oligosaccharides include:
-
Glycosidic Bond Cleavage: Results in B and Y ions, providing information about the monosaccharide sequence.
-
Cross-Ring Cleavage: Results in A and X ions, which can provide information about the linkage positions.[7]
Experimental Protocols for MS Analysis
MALDI-TOF MS:
-
Sample Preparation: Mix the oligosaccharide sample (typically 1 µL of a ~1 pmol/µL solution) with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.
-
Data Acquisition: The sample is irradiated with a laser, causing desorption and ionization. The time-of-flight (TOF) of the ions to the detector is measured, which is proportional to their m/z.
-
MS/MS Analysis: For structural information, a precursor ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Data Interpretation and Comparison
The interpretation of MS and MS/MS spectra allows for the determination of the oligosaccharide's composition and sequence, and can provide clues about the linkage.
| Ion Type | Cleavage Type | Structural Information | Characteristic Fragment Losses (from [M+Na]⁺) |
| B-ion | Glycosidic | Monosaccharide sequence (non-reducing end) | Loss of a monosaccharide unit (e.g., -162 Da for hexose) |
| Y-ion | Glycosidic | Monosaccharide sequence (reducing end) | Loss of a monosaccharide unit |
| A-ion | Cross-ring | Linkage position | e.g., loss of ~120 m/z units for α(1-4) vs. α(1-6) linkages[7] |
| X-ion | Cross-ring | Linkage position | Varies depending on cleavage site |
Comparison with other methods: MS is significantly more sensitive than NMR and is well-suited for analyzing complex mixtures when coupled with a separation technique like HPLC. However, MS alone often cannot provide the unambiguous determination of anomeric configuration and complete linkage information that NMR can.
High-Performance Liquid Chromatography (HPLC): Separation and Purity Assessment
HPLC is an essential tool for the purification and purity assessment of synthetic oligosaccharides. It separates components of a mixture based on their interactions with a stationary phase, allowing for the isolation of the target oligosaccharide and the detection of impurities.
Principles of HPLC for Oligosaccharide Analysis
Several HPLC modes are used for oligosaccharide analysis:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a high-resolution technique for the separation of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on an anion-exchange column. PAD provides sensitive and selective detection.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates polar compounds like oligosaccharides on a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent.
-
Reversed-Phase HPLC (RP-HPLC): While less common for native oligosaccharides due to their high polarity, RP-HPLC can be used for the analysis of derivatized oligosaccharides.
Experimental Protocols for HPLC Analysis
HPAEC-PAD:
-
System Preparation: Use an HPLC system equipped with a gold working electrode and a pH reference electrode. The mobile phase typically consists of a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient.
-
Column: A high-pH stable anion-exchange column, such as a Dionex CarboPac series column (e.g., PA1, PA100, PA200), is commonly used.[10][11]
-
Sample Preparation: Dissolve the oligosaccharide sample in deionized water.
-
Data Acquisition: Inject the sample and run the gradient program. The separated oligosaccharides are detected by the PAD.
Data Interpretation and Comparison
The output of an HPLC experiment is a chromatogram, which shows the detector response as a function of time. The retention time of a peak is characteristic of a particular oligosaccharide under specific conditions, and the peak area is proportional to its concentration.
| HPLC Column Type | Stationary Phase Particle Size | Typical Mobile Phase | Resolution | Best Suited For |
| Dionex CarboPac PA1 | 10 µm | NaOH/NaOAc gradient | Good | Sialylated oligosaccharides.[10] |
| Dionex CarboPac PA100 | 10 µm | NaOH/NaOAc gradient | High | Isomeric and branched oligosaccharides. |
| Dionex CarboPac PA200 | 8.5 µm | NaOH/NaOAc gradient | Very High | High-resolution separation of complex mixtures.[11] |
| HILIC Columns | 1.7 - 5 µm | Acetonitrile/Water gradient | Good to Excellent | Separation by degree of polymerization.[12] |
Comparison with other methods: HPLC is primarily a separation technique and provides limited structural information on its own. However, when coupled with MS (LC-MS), it becomes a powerful tool for analyzing complex mixtures of oligosaccharides. HPAEC-PAD offers excellent resolution for isomeric oligosaccharides.
Conclusion: An Integrated Approach for Comprehensive Validation
The validation of synthetic oligosaccharide structures requires a multi-faceted analytical approach. While NMR spectroscopy provides the most definitive structural information, its lower sensitivity and throughput can be a limitation. Mass spectrometry offers high sensitivity and is ideal for determining molecular weight and sequence, but may not resolve all structural ambiguities. HPLC is indispensable for purification and purity assessment and provides excellent separation of isomers.
For a comprehensive and confident validation of an oligosaccharide synthesized using protected glucose, an integrated workflow is recommended. This typically involves initial purity assessment by HPLC, followed by molecular weight confirmation and preliminary sequencing by MS. Finally, detailed structural elucidation, including the definitive assignment of all glycosidic linkages and anomeric configurations, is achieved through a suite of 1D and 2D NMR experiments. By combining the strengths of these complementary techniques, researchers can ensure the structural integrity of their synthetic oligosaccharides, paving the way for their successful application in research and drug development.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. magritek.com [magritek.com]
- 6. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization of oligosaccharides using MALDI-TOF/TOF tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. O-Linked Oligosaccharide Profiling by HPAEC-PAD | Springer Nature Experiments [experiments.springernature.com]
- 11. HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks and maintain a safe laboratory environment.
This compound is a combustible solid that is stable under normal conditions.[1][2] It is incompatible with strong oxidizing agents.[2][3] While it is not classified as a hazardous material for transport, proper disposal according to local, state, and federal regulations is mandatory.[3] Under fire conditions, hazardous decomposition products such as carbon oxides may be formed.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Handle with compatible chemical-resistant gloves. Inspect gloves prior to use. |
| Respiratory Protection | Not required under normal use conditions.[2] Use a NIOSH-approved respirator if dust is generated. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify the waste as solid chemical waste.
-
Confirm that the waste does not contain strong oxidizing agents or other incompatible materials.[2][3]
-
Segregate this waste from other waste streams such as liquid, hazardous, or biological waste.
2. Container Selection and Labeling:
-
Select a robust, leak-proof container suitable for solid chemical waste. The original product container, if in good condition, can be used.
-
Clearly label the container with the following information:
-
"Waste: this compound"
-
Chemical Formula: C₃₄H₃₆O₆
-
CAS Number: 4132-28-9
-
Date of accumulation (when the first amount of waste is added to the container)
-
Principal Investigator's Name and Laboratory/Room Number
-
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Ensure the storage area is away from strong oxidizing agents.
-
Keep the container closed except when adding more waste.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal contractor.
-
Provide them with all the information from the waste label.
-
Follow their specific instructions for scheduling a pickup.
5. Documentation:
-
Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.
-
Retain any documentation provided by the waste disposal service for your records.
Below is a workflow diagram illustrating the disposal process for this compound.
Caption: Disposal Workflow for this compound
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Personal protective equipment for handling 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Essential Safety and Handling Guide for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures ensure safe operational handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE when handling this compound.[1][2]
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses or goggles | Should conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required in situations with a higher risk of splashing.[3][4][5] |
| Skin Protection | Protective gloves and clothing | Wear impervious and fire/flame-resistant clothing.[2][3][4] |
| Respiratory Protection | Dust respirator or N95 mask | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.[3][6][7]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation or a rash develops.[3][4][6][7] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4][6][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][6][7] |
Operational and Disposal Plans
Handling and Storage:
-
Handling : Always handle this compound in a well-ventilated area to prevent the dispersion of dust.[2][4][5] Use a local exhaust system if dust or aerosols are generated.[4][5] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[2][4][5]
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Recommended storage temperatures can vary, with some sources suggesting room temperature while others recommend -20°C.[1][8][9] It is incompatible with strong oxidizing agents.[2]
Disposal Plan:
-
Waste Disposal : Excess and expired materials should be offered to a licensed hazardous material disposal company.[6]
-
Procedure : Collect waste material in a suitable, airtight container, taking care to avoid dust dispersion.[4][5] All federal and local regulations regarding the disposal of this material must be followed.[6]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical product.[6]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
